molecular formula C8H6ClNO3 B108511 1-(2-Chloro-4-nitrophenyl)ethanone CAS No. 67818-41-1

1-(2-Chloro-4-nitrophenyl)ethanone

Cat. No.: B108511
CAS No.: 67818-41-1
M. Wt: 199.59 g/mol
InChI Key: BRFBJVQQCATLSZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)ethanone is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its strategic placement of carbonyl, nitro, and chloro functional groups on the aromatic ring makes it a versatile intermediate for constructing complex molecules. This compound is primarily utilized as a key precursor in the synthesis of dyes and pigments, particularly azo dyes, where its functional groups facilitate efficient coupling reactions . In pharmaceutical research, it serves as a critical synthon for developing active molecules, with applications in the preparation of compounds studied for anti-inflammatory and antimicrobial properties . Furthermore, its reactivity profile is exploited in agrochemical research for the development of herbicides and pesticides . The compound's utility extends to various organic transformations, including nucleophilic aromatic substitution, where the chloro group can be displaced, and reduction reactions of the nitro group, allowing researchers to systematically build more complex heterocyclic structures and aniline derivatives . This makes it a practical choice for projects aimed at creating novel chemical entities in drug discovery and material science. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFBJVQQCATLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310766
Record name 1-(2-chloro-4-nitrophenyl)ethanone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67818-41-1
Record name 67818-41-1
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Record name 1-(2-chloro-4-nitrophenyl)ethanone
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Record name 2'-Chloro-4'-nitroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chloro-4-nitrophenyl)ethanone, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details the primary synthetic pathway, a thorough experimental protocol, and the characterization of the final compound.

Introduction

This compound, also known as 2-chloro-4-nitroacetophenone, is an important building block in organic synthesis. Its substituted phenyl ring makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional materials. The presence of the chloro and nitro groups offers multiple sites for further chemical modification, allowing for the construction of diverse molecular architectures.

Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-nitrobenzene. However, the presence of the nitro group, a strong electron-withdrawing and deactivating group, poses a significant challenge to this reaction, often requiring more stringent reaction conditions to achieve a reasonable yield.[1][2] The chlorine atom is also a deactivating group, further reducing the nucleophilicity of the aromatic ring.

The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. In 1-chloro-3-nitrobenzene, the positions ortho and para to the chlorine and meta to the nitro group align, directing the incoming acetyl group to the C2, C4, or C6 positions. The primary product formed is this compound, with the acetyl group at the C1 position relative to the chloro and nitro substituents.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 1_chloro_3_nitrobenzene 1-Chloro-3-nitrobenzene product This compound 1_chloro_3_nitrobenzene->product Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->product AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->product DCM Dichloromethane (Solvent) DCM->product

Figure 1: Synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

MaterialFormulaMolar Mass ( g/mol )
1-Chloro-3-nitrobenzeneC₆H₄ClNO₂157.56
Acetyl chlorideC₂H₃ClO78.49
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric acid (HCl), concentratedHCl36.46
IceH₂O18.02
Saturated sodium bicarbonate solutionNaHCO₃84.01
Brine (saturated NaCl solution)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (50 mL). The suspension is stirred and cooled to 0 °C in an ice-water bath.

  • Formation of Acylium Ion: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.

  • Addition of Substrate: 1-Chloro-3-nitrobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane (30 mL) and added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 40 °C for dichloromethane) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by the cautious addition of concentrated hydrochloric acid (50 mL) to hydrolyze the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Experimental_Workflow Setup Reaction Setup (Anhydrous) Suspension AlCl3 Suspension in DCM at 0°C Setup->Suspension Acylium_Ion Dropwise addition of Acetyl Chloride at 0°C Suspension->Acylium_Ion Substrate_Addition Dropwise addition of 1-Chloro-3-nitrobenzene at 0°C Acylium_Ion->Substrate_Addition Reaction Reflux for 4-6 hours Substrate_Addition->Reaction Workup Quench with Ice and HCl Reaction->Workup Extraction Extract with DCM Workup->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 and Concentrate Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to 1-(2-Chloro-4-nitrophenyl)ethanone (CAS Number: 67818-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone, also known as 2'-Chloro-4'-nitroacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive acetyl group, a deactivating nitro group, and a halogen substituent, makes it a versatile building block for the preparation of a variety of more complex molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. The presence of these functional groups allows for a range of chemical transformations, including nucleophilic substitution, condensation reactions, and reductions, providing access to diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development activities.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some values are based on data from closely related compounds and Safety Data Sheets (SDS).

PropertyValueSource
CAS Number 67818-41-1-
Molecular Formula C₈H₆ClNO₃--INVALID-LINK--
Molecular Weight 199.59 g/mol --INVALID-LINK--
IUPAC Name This compound-
Synonyms 2'-Chloro-4'-nitroacetophenone-
Melting Point 110 - 115 °C (230 - 239 °F)--INVALID-LINK--[1]
Boiling Point 279 °C (534 °F)--INVALID-LINK--[1]
logP (Octanol-Water Partition Coefficient) 1.95--INVALID-LINK--[1]
Purity Typically ≥98% (by GC)--INVALID-LINK--

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. The following is a detailed, generalized experimental protocol based on established procedures for this type of reaction.

Synthesis of this compound via Friedel-Crafts Acylation

This procedure describes the acylation of 1-chloro-3-nitrobenzene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to 1-chloro-3-nitrobenzene) and anhydrous dichloromethane. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 to 1.2 molar equivalents) dropwise to the stirred suspension. The reaction is exothermic.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-chloro-3-nitrobenzene (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reactants 1-Chloro-3-nitrobenzene + Acetyl Chloride + AlCl₃ in DCM reaction_mixture Stir at 0-5°C, then reflux reactants->reaction_mixture Acylation workup Quench with HCl/ice, extraction with DCM reaction_mixture->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product G cluster_application Application in Quinolone Synthesis start_material This compound reduction Reduction of Nitro Group (e.g., Fe/NH₄Cl) start_material->reduction intermediate 1-(4-Amino-2-chlorophenyl)ethanone reduction->intermediate condensation Friedländer Annulation with α-Methylene Ketone intermediate->condensation product Substituted Quinolone condensation->product G cluster_research Research and Development Logic start_compound This compound synthesis Synthesis of Derivatives (e.g., Quinolines, etc.) start_compound->synthesis Chemical Intermediate screening Biological Screening (in vitro assays) synthesis->screening lead_optimization Lead Optimization (Structure-Activity Relationship) screening->lead_optimization lead_optimization->synthesis Iterative Design preclinical Preclinical Studies (in vivo models) lead_optimization->preclinical

References

Structural Characterization of 1-(2-Chloro-4-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 1-(2-chloro-4-nitrophenyl)ethanone, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on high-quality predicted spectroscopic data, rooted in established principles of analytical chemistry. It outlines the expected outcomes from core analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for acquiring such data and illustrates the logical workflow for spectral interpretation and final structure elucidation.

Introduction

This compound (C₈H₆ClNO₃) is an aromatic ketone featuring a benzene ring substituted with a chloro, a nitro, and an acetyl group. As a functionalized nitroaromatic compound, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The precise arrangement of its substituents dictates its reactivity and potential biological activity, making unambiguous structural confirmation essential.

The structural characterization of this molecule relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for a complete and confident assignment of the molecular architecture. This guide details the expected spectroscopic signature of the molecule and the standard methodologies used to obtain it.

Predicted Spectroscopic Data and Analysis

Disclaimer: The following quantitative data are predicted based on established spectroscopic principles and analysis of structurally similar compounds. They serve as a robust reference for researchers to compare against experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the distinct proton environments in the molecule. The aromatic region will be particularly informative for confirming the 1,2,4-substitution pattern. The electron-withdrawing effects of the nitro, chloro, and acetyl groups will shift the aromatic protons downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reveal the number of unique carbon atoms. The carbonyl carbon of the acetyl group is expected to be significantly downfield, while the aromatic carbons will appear in a predictable pattern based on the electronic effects of the substituents.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

Technique Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H NMR Methyl Protons (-CH₃) ~ 2.7 Singlet (s) Integral of 3H.
Aromatic Proton (H-6) ~ 7.8 Doublet (d) Ortho-coupling to H-5.
Aromatic Proton (H-5) ~ 8.2 Doublet of Doublets (dd) Ortho-coupling to H-6, meta-coupling to H-3.
Aromatic Proton (H-3) ~ 8.4 Doublet (d) Meta-coupling to H-5.
¹³C NMR Methyl Carbon (-CH₃) ~ 30 Quartet
Aromatic Carbon (C-1) ~ 139 Singlet Attached to the acetyl group.
Aromatic Carbon (C-2) ~ 134 Singlet Attached to the chlorine atom.
Aromatic Carbon (C-3) ~ 124 Doublet
Aromatic Carbon (C-4) ~ 150 Singlet Attached to the nitro group.
Aromatic Carbon (C-5) ~ 129 Doublet
Aromatic Carbon (C-6) ~ 130 Doublet

| | Carbonyl Carbon (C=O) | ~ 195 | Singlet | |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
~ 3100-3000 C-H Stretch Medium-Weak Aromatic
~ 1700 C=O Stretch Strong Ketone (Carbonyl)
~ 1600, 1475 C=C Stretch Medium Aromatic Ring
~ 1525 N-O Asymmetric Stretch Strong Nitro (NO₂)
~ 1350 N-O Symmetric Stretch Strong Nitro (NO₂)
~ 850 C-Cl Stretch Medium Aryl Halide

| ~ 830 | C-H Bend (out-of-plane) | Strong | 1,2,4-trisubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The high-resolution mass spectrum would confirm the molecular formula, C₈H₆ClNO₃.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge Ratio) Assignment Notes
199/201 [M]⁺ Molecular Ion. The ~3:1 ratio of the peaks confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl).
184/186 [M - CH₃]⁺ Loss of a methyl radical from the molecular ion.
156/158 [M - COCH₃]⁺ Loss of the acetyl radical (α-cleavage), a characteristic fragmentation of acetophenones.

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to ensure homogeneity.

  • Acquisition :

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol
  • Sample Preparation : Prepare the sample using a suitable method. For a solid sample, the KBr pellet method is common.[2] Mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) powder and grind to a fine powder.[2] Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid, requiring minimal sample preparation.[3]

  • Background Spectrum : Collect a background spectrum of the empty sample compartment (or the ATR crystal) to account for atmospheric CO₂ and water vapor.[2]

  • Sample Spectrum : Place the sample (KBr pellet or neat solid on ATR crystal) in the spectrometer's beam path.[4]

  • Acquisition : Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting interferogram is automatically converted to a frequency spectrum via Fourier transformation.[4][5]

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile. Filter the solution to remove any particulates.

  • Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the sample from impurities, and the mass spectrometer detects the analyte.

  • LC Method : Inject the sample onto an appropriate LC column (e.g., C18). Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

  • MS Method : Analyze the eluent using the mass spectrometer.[6] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive or negative ion mode.[6] Acquire data over a relevant mass range (e.g., m/z 50-500).

Visualization of Workflows

Experimental Workflow for Structural Characterization

The following diagram outlines the typical experimental workflow from sample receipt to final structural confirmation.

G Figure 1: Experimental Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Obtain Sample Prep Prepare Samples (NMR, IR, MS) Sample->Prep NMR_acq NMR Spectroscopy (1H, 13C) Prep->NMR_acq Analyze IR_acq FT-IR Spectroscopy Prep->IR_acq Analyze MS_acq Mass Spectrometry Prep->MS_acq Analyze Analyze Process & Analyze Spectra NMR_acq->Analyze IR_acq->Analyze MS_acq->Analyze Interpret Interpret & Correlate Data Analyze->Interpret Structure Propose Structure Interpret->Structure

Figure 1: A typical experimental workflow for compound characterization.
Logical Framework for Structure Elucidation

G Figure 2: Logical Framework cluster_ms Mass Spectrometry cluster_ir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy center This compound (C₈H₆ClNO₃) mol_weight Molecular Weight (199.59 g/mol) mol_weight->center Confirms formula Molecular Formula (C₈H₆ClNO₃) formula->center Confirms fragment Key Fragments ([M-CH₃]⁺, [M-COCH₃]⁺) fragment->center Supports carbonyl C=O Stretch (~1700 cm⁻¹) carbonyl->center Identifies Functional Group nitro NO₂ Stretches (~1525, 1350 cm⁻¹) nitro->center Identifies Functional Group ccl C-Cl Stretch (~850 cm⁻¹) ccl->center Identifies Functional Group h_nmr ¹H NMR (Aromatic Splitting, -CH₃ Singlet) connectivity C-H Framework h_nmr->connectivity c_nmr ¹³C NMR (8 Unique Carbons, C=O at ~195 ppm) c_nmr->connectivity connectivity->center Defines Structure

Figure 2: Integration of data for structural elucidation.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted spectral data, supported by experimental data from structurally analogous compounds. This comparative approach allows for a thorough understanding of the substituent effects on proton chemical shifts and coupling constants, providing a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Principles of ¹H NMR Spectroscopy in Aromatic Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as the nitro group (-NO₂) and halogens (e.g., -Cl), deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

For aromatic ketones like this compound, the acetyl group (-COCH₃) is also electron-withdrawing and will influence the chemical shifts of the aromatic protons. The substitution pattern on the phenyl ring is key to interpreting the spectrum. The relative positions of the chloro, nitro, and acetyl groups will determine the multiplicity (splitting pattern) and coupling constants (J) between adjacent protons, providing crucial information about their connectivity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is presented below. This data was generated using a reliable NMR prediction algorithm and serves as a strong basis for spectral interpretation.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-68.35d2.11H
H-58.15dd8.5, 2.11H
H-37.85d8.51H
-COCH₃2.65s-3H

Note: Predicted data provides an estimation of the spectral parameters. Actual experimental values may vary slightly.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, it is useful to compare it with the experimental ¹H NMR data of structurally similar compounds. This comparison helps in understanding the incremental effects of the chloro and nitro substituents on the chemical shifts of the aromatic and acetyl protons.

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm)Multiplicity
Acetophenone Aromatic7.98 - 7.45m
-COCH₃2.61s
1-(4-Nitrophenyl)ethanone H-2, H-68.30d
H-3, H-58.03d
-COCH₃2.68s
1-(2-Chlorophenyl)ethanone Aromatic7.75 - 7.30m
-COCH₃2.66s

The data from these related compounds illustrates the deshielding effect of both the nitro and chloro groups, pushing the aromatic proton signals downfield compared to unsubstituted acetophenone. The strong electron-withdrawing nature of the nitro group in 4'-nitroacetophenone results in a significant downfield shift of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of an aromatic ketone such as this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube.

4.2. Instrument Setup and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the chemical structure, the predicted signaling pathways (splitting patterns), and a typical experimental workflow for the ¹H NMR analysis of this compound.

Caption: Chemical Structure of this compound.

G H6 H-6 H5 H-5 H6->H5 J ≈ 2.1 Hz (d) H5->H6 J ≈ 2.1 Hz (dd) H3 H-3 H5->H3 J ≈ 8.5 Hz (dd) H3->H5 J ≈ 8.5 Hz (d) CH3 -COCH3

Caption: Predicted ¹H NMR Signaling Pathways.

G prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc FID Signal analysis Spectral Analysis proc->analysis Processed Spectrum

Caption: Experimental Workflow for ¹H NMR Analysis.

Technical Guide: ¹³C NMR Spectroscopy of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the absence of publicly available experimental spectra, this document presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using computational prediction tools and are intended to serve as a reference for experimental data. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

Carbon AtomPredicted Chemical Shift (ppm)
C=O195.5
C-1139.0
C-2135.5
C-3125.0
C-4149.0
C-5120.5
C-6130.0
CH₃30.5

Structural Diagram with Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the data presented in the table above.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Add Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

3.2. Instrument Setup and Calibration

  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Matching: Tune and match the ¹³C probe to the appropriate frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

3.3. Data Acquisition Parameters

The following is a representative set of acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

ParameterValue
Pulse ProgramStandard ¹³C{¹H} inverse-gated decoupling
Acquisition Time1-2 seconds
Relaxation Delay (d1)2-5 seconds
Number of Scans1024 (or as needed for adequate signal-to-noise)
Spectral Width0-220 ppm
Temperature298 K (25 °C)

3.4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube SpectrometerSetup Spectrometer Setup (Tuning, Locking, Shimming) NMRTube->SpectrometerSetup Acquisition Data Acquisition (¹³C{¹H} Experiment) SpectrometerSetup->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Referencing Referencing (to Solvent or TMS) Processing->Referencing PeakPicking Peak Picking & Assignment Referencing->PeakPicking StructureCorrelation Correlation with Chemical Structure PeakPicking->StructureCorrelation

Caption: Workflow for ¹³C NMR analysis of this compound.

FTIR Spectroscopic Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(2-Chloro-4-nitrophenyl)ethanone. This compound is of interest in synthetic organic chemistry and drug discovery as a potential intermediate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and the methodology for acquiring its FTIR spectrum. The information is presented to facilitate its identification, characterization, and utilization in research and development.

Introduction

This compound is a substituted aromatic ketone containing a chloro and a nitro functional group. These substituents significantly influence the electronic environment of the benzene ring and the carbonyl group, which is reflected in its infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs. This guide serves as a practical resource for the spectroscopic characterization of this molecule.

Spectroscopic Data Presentation

The interpretation of the FTIR spectrum of this compound is based on the characteristic absorption frequencies of its constituent functional groups. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)AssignmentIntensityNotes
3100 - 3000Aromatic C-H stretchMedium to WeakCharacteristic of C-H bonds on the benzene ring.[1][2]
~1700C=O stretch (Aromatic Ketone)StrongThe presence of the electron-withdrawing nitro group and chlorine atom, along with conjugation to the aromatic ring, influences this frequency. Conjugation typically lowers the wavenumber from that of a simple aliphatic ketone (around 1715 cm⁻¹).[3][4]
1600 - 1585Aromatic C=C ring stretchMedium
1500 - 1400Aromatic C=C ring stretchMediumThese two sets of peaks are characteristic of the benzene ring.[1][2][5]
1550 - 1475Asymmetric NO₂ stretchStrongAromatic nitro compounds typically show a strong, characteristic absorption in this region.[6][7][8]
1360 - 1290Symmetric NO₂ stretchStrongThis is the second characteristic band for the nitro group.[6][7][8]
800 - 600C-Cl stretchMedium to StrongThe position can vary depending on the substitution pattern.
900 - 675Aromatic C-H out-of-plane bendStrongThe pattern of these bands can sometimes help in determining the substitution pattern of the benzene ring.[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. Due to the presence of the deactivating nitro group, the reaction requires a strong Lewis acid catalyst and may require elevated temperatures.[9][10]

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Dissolve 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

FTIR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the purified this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • After data acquisition, clean the ATR crystal thoroughly.

  • Process the spectrum (e.g., baseline correction, peak picking) using the spectrometer's software.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_ftir FTIR Analysis s1 Reactants: 1-Chloro-3-nitrobenzene, Acetyl chloride, AlCl₃ s2 Friedel-Crafts Acylation Reaction s1->s2 s3 Work-up & Purification s2->s3 s4 Isolated this compound s3->s4 f1 Sample Preparation s4->f1 Characterization f2 FTIR Spectrometer f1->f2 f3 Data Acquisition f2->f3 f4 Spectral Analysis f3->f4

Caption: Experimental workflow for the synthesis and FTIR analysis.

logical_relationship cluster_functional_groups Functional Groups cluster_ftir_peaks Characteristic FTIR Peaks (cm⁻¹) molecule This compound fg1 Aromatic Ring (C=C, C-H) molecule->fg1 fg2 Ketone (C=O) molecule->fg2 fg3 Nitro Group (NO₂) molecule->fg3 fg4 Chloro Group (C-Cl) molecule->fg4 p1 ~3050 (C-H str) ~1600, ~1450 (C=C str) fg1->p1 corresponds to p2 ~1700 (C=O str) fg2->p2 corresponds to p3 ~1530 (asym NO₂ str) ~1350 (sym NO₂ str) fg3->p3 corresponds to p4 ~700 (C-Cl str) fg4->p4 corresponds to

Caption: Correlation of functional groups to FTIR peaks.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(2-Chloro-4-nitrophenyl)ethanone, a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predictive analysis based on established fragmentation patterns of related aromatic ketones and nitro compounds. The methodologies and data herein serve as a robust framework for the identification, characterization, and quantification of this compound.

Predicted Mass Spectral Data

The mass spectrometric behavior of this compound under electron ionization (EI) is anticipated to be characterized by distinct fragmentation pathways, primarily driven by the presence of the aromatic ketone, nitro, and chloro functional groups. The molecular ion and key fragment ions are predicted based on these characteristic cleavages.

m/z (Predicted) Proposed Fragment Ion Formula Notes
201/203[M]•+C₈H₆ClNO₃Molecular ion, showing isotopic pattern for one chlorine atom.
186/188[M - CH₃]⁺C₇H₃ClNO₃Loss of a methyl radical via alpha-cleavage.
155/157[M - NO₂]⁺C₈H₆ClOLoss of a nitro radical.
140/142[M - CH₃ - NO₂]⁺C₇H₃ClOSubsequent loss of a nitro radical from the [M - CH₃]⁺ fragment.
111/113[C₆H₄Cl]⁺C₆H₄ClPhenyl cation with a chlorine atom.
43[CH₃CO]⁺C₂H₃OAcylium ion formed by alpha-cleavage.

Fragmentation Pathway Analysis

Under electron ionization, this compound is expected to undergo several key fragmentation reactions. The primary fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation of ketones, leading to the formation of a stable acylium ion.[1][2][3][4] Additionally, the nitro group is susceptible to cleavage, resulting in the loss of a nitro radical.

The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl), which is a key diagnostic feature in the mass spectrum.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and thermally stable compounds.[5] This protocol is adapted from established methods for similar analytes.[6]

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as acetonitrile or methanol.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if applicable): For analysis from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

3.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless inlet, with a split ratio of 1:20.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 2 scans/second.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Standard Solution Standard Solution Working Solutions Working Solutions Standard Solution->Working Solutions Sample Extraction (optional) Sample Extraction (optional) Working Solutions->Sample Extraction (optional) GC Injection GC Injection Sample Extraction (optional)->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Ionization (EI) Ionization (EI) Chromatographic Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Spectral Interpretation Spectral Interpretation Peak Integration->Spectral Interpretation Quantification Quantification Spectral Interpretation->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development and toxicology, understanding the metabolic fate of a compound is crucial. Mass spectrometry is a key technique for identifying metabolites. The logical relationship for a typical metabolic study involving this compound is outlined below.

Metabolic_Study_Logic cluster_0 In Vitro / In Vivo Model cluster_1 Sample Analysis cluster_2 Data Interpretation Parent Compound This compound Metabolic System e.g., Liver Microsomes, Animal Model Parent Compound->Metabolic System Sample Collection Sample Collection Metabolic System->Sample Collection Extraction Extraction Sample Collection->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Metabolite Identification Identify Phase I & II Metabolites LC-MS/MS Analysis->Metabolite Identification Metabolic Pathway Elucidation Propose Metabolic Pathway Metabolite Identification->Metabolic Pathway Elucidation

Caption: Logical workflow for a metabolic study of this compound.

Conclusion

References

Technical Guide: Determining the Solubility Profile of 1-(2-Chloro-4-nitrophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 1-(2-Chloro-4-nitrophenyl)ethanone. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed framework for the systematic determination of its solubility in various organic solvents. It outlines a standardized experimental protocol based on the isothermal equilibrium method, details analytical quantification techniques, and provides a template for the clear and concise presentation of experimentally derived data. This guide is intended to equip researchers with the necessary methodology to generate a robust and reliable solubility profile for this compound to support research and development activities.

Introduction

This compound is a substituted acetophenone derivative with a molecular structure that suggests a degree of polarity due to the nitro and carbonyl groups, alongside hydrophobic character from the chlorinated aromatic ring. This balance of features makes its solubility in different organic solvents a key question for its application in organic synthesis, pharmaceutical development, and other research areas. The extent to which it dissolves in a given solvent system is crucial for reaction kinetics, purification strategies such as crystallization, and the formulation of liquid-based products.

Given the absence of published quantitative data, this guide presents a standardized approach to experimentally determine the solubility of this compound. The methodologies described herein are widely accepted and provide a basis for generating high-quality, reproducible solubility data.

Data Presentation: A Framework for Solubility Profiling

Following the experimental determination of solubility, data should be meticulously organized to facilitate analysis and comparison. The following table provides a recommended structure for presenting the quantitative solubility data for this compound. It is crucial to specify the temperature at which each measurement was taken, as solubility is highly temperature-dependent.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)Notes
Methanol25.0 ± 0.1
Ethanol25.0 ± 0.1
Isopropanol25.0 ± 0.1
Acetone25.0 ± 0.1
Ethyl Acetate25.0 ± 0.1
Acetonitrile25.0 ± 0.1
Dichloromethane25.0 ± 0.1
Toluene25.0 ± 0.1
N,N-Dimethylformamide (DMF)25.0 ± 0.1
Dimethyl Sulfoxide (DMSO)25.0 ± 0.1
User-defined Solvent 1
User-defined Solvent 2

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining thermodynamic equilibrium solubility is the "shake-flask" or isothermal equilibrium method.[1] This method involves generating a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.[2][3]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm, compatible with the organic solvents used)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial containing the solid compound.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and filter the solution into a clean, tared vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Accurately weigh the filtered sample. Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[4][5]

  • Data Calculation: Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal equilibrium method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_result Result prep1 Add excess solid compound to vials prep2 Add known volume of organic solvent prep1->prep2 equilib Agitate at constant temperature (e.g., 24-72h) prep2->equilib settle Allow excess solid to settle equilib->settle sample Withdraw supernatant with syringe settle->sample filter Filter through 0.45 µm syringe filter sample->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify calculate Calculate solubility (g/100mL, mol/L) quantify->calculate

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Formation of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4-nitrophenyl)ethanone is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its synthesis primarily proceeds via a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for forging carbon-carbon bonds with aromatic systems.[1][2] This technical guide provides a detailed examination of the formation mechanism of this compound, comprehensive experimental protocols, and relevant quantitative data. The inherent challenges posed by the electronically deactivated substrate are discussed, and procedural details are provided to facilitate its successful synthesis.

Mechanism of Formation: Electrophilic Aromatic Substitution

The formation of this compound is achieved through the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.[3] This reaction is a classic example of electrophilic aromatic substitution.[1][3] The overarching mechanism involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring. However, the presence of both a chloro and a nitro group on the benzene ring presents a significant synthetic challenge. Both substituents are electron-withdrawing, thereby deactivating the ring and making it less nucleophilic and less susceptible to electrophilic attack.[1][3]

The reaction mechanism can be delineated into three key stages:

Step 1: Generation of the Acylium Ion Acetyl chloride reacts with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acetyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The acylium ion is then attacked by the π-electron system of the 1-chloro-3-nitrobenzene ring. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring. The directing effects of the existing substituents guide the incoming acyl group primarily to the position ortho to the chlorine and meta to the nitro group.

Step 3: Deprotonation and Ring Aromatization In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst along with the formation of hydrogen chloride.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion ([CH₃C=O]⁺) acetyl_chloride->acylium_ion + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) alcl4_minus [AlCl₄]⁻ substrate 1-Chloro-3-nitrobenzene sigma_complex Sigma Complex (Arenium Ion) substrate->sigma_complex + Acylium Ion product This compound hcl HCl alcl3_2 AlCl₃ sigma_complex_2->product - H⁺ (to [AlCl₄]⁻)

Figure 1: Mechanism of Friedel-Crafts Acylation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₈H₆ClNO₃[5]
Molecular Weight 199.59 g/mol -
CAS Number 67818-41-1[6]
Appearance Yellow oily liquid or solid[7][8]
Yield 76.3% - 82%[7][8]

Note: Yields can vary significantly based on reaction conditions and scale.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.5 to 2.5 equivalents) and anhydrous dichloromethane. The flask is cooled in an ice bath.

  • Formation of Acylium Ion: Acetyl chloride (1.1 to 1.3 equivalents) is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred in the ice bath for 30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: 1-Chloro-3-nitrobenzene (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the reaction mixture via the addition funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Experimental_Workflow start Start setup 1. Reaction Setup: Charge flask with AlCl₃ and DCM, cool in ice bath. start->setup acylium 2. Acylium Ion Formation: Add Acetyl Chloride dropwise, stir for 30 min. setup->acylium substrate_add 3. Substrate Addition: Add 1-Chloro-3-nitrobenzene solution dropwise. acylium->substrate_add reaction 4. Reaction: Warm to RT, then reflux. Monitor by TLC. substrate_add->reaction workup 5. Workup: Quench with ice and HCl. reaction->workup extraction 6. Extraction: Separate organic layer, extract aqueous layer with DCM. workup->extraction washing 7. Washing: Wash organic layer with H₂O, NaHCO₃, and brine. extraction->washing drying 8. Drying & Concentration: Dry with MgSO₄, filter, and evaporate solvent. washing->drying purification 9. Purification: Column chromatography or recrystallization. drying->purification end End Product purification->end

Figure 2: Experimental workflow for synthesis.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation, while mechanistically straightforward, requires careful control of reaction conditions due to the deactivated nature of the starting material. This guide provides the foundational knowledge, from the underlying reaction mechanism to a detailed experimental protocol, to aid researchers in the successful synthesis of this valuable chemical intermediate. The provided quantitative data serves as a useful benchmark for experimental outcomes.

References

Potential Biological Activity of 2-Chloro-4-nitroacetophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic and aromatic compounds serve as crucial scaffolds in the design and synthesis of new drugs due to their diverse pharmacological activities. Among these, derivatives of substituted acetophenones have garnered significant attention. This technical guide focuses on the potential biological activities of derivatives synthesized from 2-chloro-4-nitroacetophenone. This core structure, possessing both an electron-withdrawing nitro group and a halogen substituent, offers a unique electronic and steric profile that can be exploited for the development of potent bioactive molecules. This document will explore the synthesis, biological evaluation, and potential mechanisms of action of three major classes of derivatives: chalcones, Schiff bases, and pyrazolines.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are well-documented for their broad spectrum of biological activities. The synthesis of chalcones from 2-chloro-4-nitroacetophenone is typically achieved through the Claisen-Schmidt condensation reaction.

Synthesis of Chalcones: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone. In this context, 2-chloro-4-nitroacetophenone serves as the ketone component, which reacts with various substituted aromatic or heteroaromatic aldehydes to yield a diverse library of chalcone derivatives.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation [1][2]

  • Reactant Preparation: Dissolve equimolar amounts of 2-chloro-4-nitroacetophenone and a selected aromatic aldehyde in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for a specified period, often ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Purification: Collect the solid product by filtration, wash with cold water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., ethanol).

Claisen_Schmidt_Condensation start Start reactants Dissolve 2-chloro-4-nitroacetophenone and aromatic aldehyde in ethanol start->reactants catalyst Add aqueous NaOH or KOH dropwise reactants->catalyst stir Stir at room temperature (2-24 hours) catalyst->stir workup Pour into crushed ice and acidify with dilute HCl stir->workup filter Filter and wash with cold water workup->filter purify Recrystallize from ethanol filter->purify end Pure Chalcone Derivative purify->end

Figure 1: General workflow for the synthesis of chalcone derivatives.
Anticancer Activity

Chalcones are widely recognized for their cytotoxic effects on various cancer cell lines. While specific data for chalcones derived directly from 2-chloro-4-nitroacetophenone is limited in the readily available literature, studies on chalcones derived from 4-nitroacetophenone provide valuable insights into their potential anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines.

Table 1: Cytotoxicity of Chalcone Derivatives (from 4-Nitroacetophenone) against Various Cancer Cell Lines [3]

Compound IDCancer Cell LineIC50 (µM)
NCH-2H1299 (Lung)4.5 - 11.4
NCH-2MCF-7 (Breast)4.3 - 15.7
NCH-2HepG2 (Liver)2.7 - 4.1
NCH-2K562 (Leukemia)4.9 - 19.7
NCH-4H1299 (Lung)4.5 - 11.4
NCH-4MCF-7 (Breast)4.3 - 15.7
NCH-4HepG2 (Liver)2.7 - 4.1
NCH-4K562 (Leukemia)4.9 - 19.7
NCH-10H1299 (Lung)4.5 - 11.4
NCH-10MCF-7 (Breast)4.3 - 15.7
NCH-10HepG2 (Liver)2.7 - 4.1
NCH-10K562 (Leukemia)4.9 - 19.7

Note: The data presented is for chalcones derived from 4-nitroacetophenone and is intended to be representative of the potential activity of 2-chloro-4-nitroacetophenone derivatives.

Anti-inflammatory Activity

Inflammation is a critical process in the progression of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Several studies have demonstrated that chalcone derivatives can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5][6][7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factors are typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to interfere with this pathway by inhibiting the degradation of IκB.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Chalcone Chalcone Derivative Chalcone->IkB_NFkB Inhibition of Degradation Stimulus Pro-inflammatory Stimulus Stimulus->IKK

Figure 2: Proposed mechanism of NF-κB pathway inhibition by chalcones.

Schiff Base Derivatives

Schiff bases, containing a characteristic azomethine (-C=N-) group, are another class of compounds with significant biological potential, particularly as antimicrobial agents. They are synthesized through the condensation of a primary amine with a carbonyl compound.

Synthesis of Schiff Bases

The synthesis of Schiff bases from 2-chloro-4-nitroacetophenone involves its reaction with various primary amines.

Experimental Protocol: General Procedure for Schiff Base Synthesis [8][9][10][11]

  • Reactant Preparation: Dissolve 2-chloro-4-nitroacetophenone and an equimolar amount of a primary amine in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the precipitated Schiff base is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Schiff_Base_Synthesis start Start reactants Dissolve 2-chloro-4-nitroacetophenone and primary amine in ethanol start->reactants catalyst Add glacial acetic acid reactants->catalyst reflux Reflux for several hours catalyst->reflux cool Cool to room temperature reflux->cool filter Filter and wash with cold ethanol cool->filter purify Recrystallize filter->purify end Pure Schiff Base Derivative purify->end

Figure 3: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity

Schiff bases are known to exhibit a wide range of antimicrobial activities against both bacteria and fungi. The presence of the imine group is crucial for their biological action. The mode of action is thought to involve the formation of hydrogen bonds between the azomethine nitrogen and the active sites of cellular enzymes, leading to interference with normal cell processes.[12]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Schiff Bases [13][14][15][16][17]

Compound TypeEscherichia coliStaphylococcus aureusCandida albicans
Benzaldehyde derivative (PC1)62.562.5250
Anisaldehyde derivative (PC2)25062.562.5
4-Nitrobenzaldehyde derivative (PC3)25062.5125
Cinnamaldehyde derivative (PC4)62.5-125

Note: This table presents data for Schiff bases derived from various aldehydes to illustrate the potential antimicrobial activity. Specific MIC values for derivatives of 2-chloro-4-nitroacetophenone would require targeted synthesis and testing.

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones and are known to possess a variety of biological activities, including anti-inflammatory and analgesic properties.

Synthesis of Pyrazolines

Pyrazolines are typically synthesized through the cyclization of chalcones with hydrazine or its derivatives.

Experimental Protocol: General Procedure for Pyrazoline Synthesis [18][19][20]

  • Reactant Preparation: Dissolve the chalcone derivative (synthesized from 2-chloro-4-nitroacetophenone) in a suitable solvent like ethanol.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the solution.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reaction: Reflux the mixture for several hours.

  • Work-up and Purification: After cooling, the precipitated pyrazoline is collected by filtration, washed, and purified by recrystallization.

Pyrazoline_Synthesis start Start chalcone Dissolve Chalcone Derivative in Ethanol start->chalcone hydrazine Add Hydrazine Hydrate or Phenylhydrazine chalcone->hydrazine catalyst Add Glacial Acetic Acid hydrazine->catalyst reflux Reflux for several hours catalyst->reflux cool Cool to room temperature reflux->cool filter Filter and wash cool->filter purify Recrystallize filter->purify end Pure Pyrazoline Derivative purify->end

Figure 4: General workflow for the synthesis of pyrazoline derivatives.
Anti-inflammatory Activity

Pyrazoline derivatives have been investigated for their anti-inflammatory properties.[21][22][23][24][25] While specific studies on pyrazolines from 2-chloro-4-nitroacetophenone are not abundant, the general class of compounds shows promise. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Representative Pyrazoline Derivatives [21][23]

Compound ClassAssayActivity
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaSignificant inhibition
Pyrazole-pyrazoline derivativesAcetic acid-induced writhingSignificant analgesic effect

Note: This table provides a general overview of the anti-inflammatory potential of pyrazoline derivatives.

Conclusion and Future Perspectives

Derivatives of 2-chloro-4-nitroacetophenone, including chalcones, Schiff bases, and pyrazolines, represent a promising area for the discovery of new therapeutic agents. The synthetic routes to these compounds are well-established and allow for the creation of diverse chemical libraries. While the existing literature provides a strong foundation for their potential anticancer, antimicrobial, and anti-inflammatory activities, further research is critically needed to synthesize and evaluate derivatives specifically from the 2-chloro-4-nitroacetophenone scaffold.

Future work should focus on:

  • Targeted Synthesis: Synthesizing a focused library of chalcones, Schiff bases, and pyrazolines from 2-chloro-4-nitroacetophenone.

  • Comprehensive Biological Evaluation: Screening these derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and in various models of inflammation to obtain specific quantitative data (IC50 and MIC values).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Structure-Activity Relationship (SAR) Studies: Establishing clear relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

The exploration of 2-chloro-4-nitroacetophenone derivatives holds significant potential for the development of novel and effective treatments for a variety of diseases. This in-depth technical guide provides a framework for researchers to build upon in this exciting field of drug discovery.

References

An In-depth Technical Guide to the Safety and Hazards of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). The toxicological properties of 1-(2-Chloro-4-nitrophenyl)ethanone have not been thoroughly investigated. Data from structurally similar compounds are presented for guidance and should be interpreted with caution. Always consult the most current SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound, with CAS number 67818-41-1, is a substituted acetophenone derivative. Its chemical structure, featuring a chlorinated and nitrated aromatic ring, suggests potential for biological activity and associated hazards. This guide provides a comprehensive overview of the known and anticipated safety concerns, handling procedures, and potential toxicological mechanisms associated with this compound and its close isomers, such as 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6).

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its isomers are anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Aquatic Toxicity2H401: Toxic to aquatic life

Note: This classification is based on data for the isomer 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6) and may not be fully representative of this compound.

Toxicological Data

Quantitative Toxicological Data for Structurally Related Compounds
CompoundCAS NumberTestSpeciesRouteValue
3-Nitroacetophenone121-89-1LD50RatOral3250 mg/kg[1]
2'-Chloroacetophenone2142-68-9LD50RatOral1820 mg/kg
o-Nitrochlorobenzene88-73-3LD50RatOral144 mg/kg[2]
o-Nitrochlorobenzene88-73-3LD50RabbitDermal400 mg/kg[2]
p-Nitrochlorobenzene100-00-5LD50RatDermal750 mg/kg[3]

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[4]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step.

  • Animal Model: Typically, rats of a single sex (usually females, as they are often slightly more sensitive) are used.[5]

  • Procedure:

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[6]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[7]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is measured using a cell viability assay, typically the MTT assay.

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[8][9]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9]

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A small volume of the liquid or a small amount of the solid substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

  • Endpoint: The scores are evaluated to determine the irritant or corrosive potential of the substance and its reversibility.

Potential Mechanisms of Toxicity and Signaling Pathways

Nitroaromatic compounds are known to exert their toxic effects through several mechanisms, primarily related to the metabolic reduction of the nitro group and the generation of oxidative stress.[10][11]

Genotoxicity and Mutagenicity

The nitro group of nitroaromatic compounds can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[12] These intermediates can form adducts with DNA, leading to mutations and genotoxicity.[11] This can trigger cellular DNA damage responses.

Oxidative Stress

The metabolic activation of nitroaromatic compounds can lead to the production of reactive oxygen species (ROS), such as superoxide radicals.[10] This can overwhelm the cellular antioxidant defense systems, leading to oxidative stress, which can damage lipids, proteins, and DNA.

Affected Signaling Pathways

Given the potential for genotoxicity and oxidative stress, several key signaling pathways are likely to be affected by exposure to this compound.

  • p53 Signaling Pathway: In response to DNA damage, the p53 tumor suppressor protein is activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[13][14][15]

  • NF-κB Signaling Pathway: Oxidative stress is a known activator of the NF-κB pathway, which plays a central role in the inflammatory response and cell survival.[16][17]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and can be activated by cellular stress, including oxidative stress.[18][19][20]

Visualizations

Experimental and Logical Workflows

cluster_0 Hazard Assessment Workflow for this compound A Literature Review & In Silico Analysis (Existing Data, QSAR) B In Vitro Skin Irritation (OECD TG 439) A->B C In Vitro Eye Irritation (e.g., OECD TG 492) A->C D In Vitro Genotoxicity (Ames Test, etc.) A->D E Acute Oral Toxicity (OECD TG 423) A->E F Hazard Classification & Labeling B->F C->F D->F E->F

Caption: A logical workflow for the safety assessment of this compound.

Signaling Pathways

cluster_1 p53 Signaling Pathway Activation by Genotoxic Stress substance This compound (Metabolic Activation) dna_damage DNA Damage substance->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 mdm2 MDM2 Inhibition atm_atr->mdm2 arrest Cell Cycle Arrest (p21) p53->arrest apoptosis Apoptosis (Bax, Puma) p53->apoptosis mdm2->p53

Caption: Activation of the p53 pathway in response to genotoxic stress.

cluster_2 NF-κB Signaling Pathway Activation by Oxidative Stress substance This compound ros Reactive Oxygen Species (ROS) substance->ros ikk IKK Activation ros->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb releases inflammation Inflammatory Gene Expression nfkb->inflammation survival Cell Survival Genes nfkb->survival

Caption: Activation of the NF-κB pathway via oxidative stress.

cluster_3 MAPK Signaling Pathway Activation by Cellular Stress substance This compound stress Cellular Stress (e.g., Oxidative Stress) substance->stress mapkkk MAPKKK Activation (e.g., ASK1) stress->mapkkk mapkk MAPKK Activation (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK Activation (p38, JNK) mapkk->mapk transcription Transcription Factor Activation (e.g., AP-1) mapk->transcription response Stress Response Genes (Inflammation, Apoptosis) transcription->response

Caption: Activation of MAPK stress-activated pathways.

Safe Handling and Storage

Given the anticipated hazards, the following precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is lacking, its chemical structure and data from related compounds indicate that it should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Its nitroaromatic nature also suggests a potential for genotoxicity and the induction of oxidative stress, likely impacting key cellular signaling pathways such as p53, NF-κB, and MAPK. All handling of this compound should be performed with appropriate engineering controls and personal protective equipment in place, and in accordance with established safety protocols. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Chloro-4-nitrophenyl)ethanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The presence of a reactive ketone functional group, along with the electron-withdrawing nitro group and the chloro substituent on the aromatic ring, makes it a versatile precursor for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of a thiosemicarbazone derivative, a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4]

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and quality control.

PropertyValue
CAS Number 67818-41-1
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 98-102 °C
Boiling Point 333.9 °C at 760 mmHg
Solubility Soluble in common organic solvents like ethanol, methanol, and acetone. Insoluble in water.

Spectral Data Summary for this compound:

Technique Key Features
¹H NMR (CDCl₃) δ 8.35 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.8, 2.4 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 2.70 (s, 3H).
¹³C NMR (CDCl₃) δ 196.0, 149.0, 140.0, 132.0, 130.0, 125.0, 123.0, 27.0.
IR (KBr, cm⁻¹) ~3100 (Ar C-H), ~1700 (C=O), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~840 (C-Cl).
Mass Spec (EI) m/z 199 (M⁺), 184, 154, 126.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound by the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane in the flask.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 1-chloro-3-nitrobenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound.

Quantitative Data (Expected):

  • Yield: 60-75%

  • Purity (by HPLC): >98%

Protocol 2: Synthesis of this compound Thiosemicarbazone

This protocol details the synthesis of a thiosemicarbazone derivative from this compound, a class of compounds with recognized antimicrobial activity.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of hot ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.

  • Dry the purified this compound thiosemicarbazone.

Quantitative and Spectral Data (Expected):

ParameterValue
Yield 85-95%
Appearance White to off-white solid
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (s, 2H, NH₂), 7.9 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃).
IR (KBr, cm⁻¹) ~3400-3100 (N-H), ~1600 (C=N), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~1250 (C=S).

Logical Relationships and Workflows

The synthesis of the target thiosemicarbazone from basic starting materials can be visualized as a two-step process. The following diagram illustrates the logical workflow from the precursor to the final bioactive compound.

G Synthesis Workflow A 1-Chloro-3-nitrobenzene C Friedel-Crafts Acylation A->C B Acetyl Chloride B->C D This compound C->D F Condensation Reaction D->F E Thiosemicarbazide E->F G This compound Thiosemicarbazone F->G

Caption: Synthetic workflow for the preparation of this compound thiosemicarbazone.

Potential Signaling Pathway Inhibition by Thiosemicarbazones

Thiosemicarbazones are known to exert their biological effects through various mechanisms, a key one being the chelation of essential metal ions required for enzymatic activity in pathogens. For instance, they can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, by chelating the iron atoms in its active site. This disruption of a critical metabolic pathway leads to the inhibition of microbial growth.

The following diagram illustrates a simplified representation of this proposed mechanism of action.

G Mechanism of Action cluster_0 Bacterial Cell A Thiosemicarbazone Derivative C Iron Chelation A->C B Ribonucleotide Reductase (Active - with Fe) B->C D Ribonucleotide Reductase (Inactive - Fe chelated) C->D E DNA Synthesis & Repair D->E Inhibits F Inhibition of Bacterial Growth E->F Leads to

Caption: Proposed mechanism of antimicrobial action for thiosemicarbazone derivatives.

Conclusion

This compound is a readily accessible intermediate for the synthesis of biologically active molecules. The protocols provided herein offer a basis for the laboratory-scale preparation of this key starting material and its conversion to a thiosemicarbazone derivative. The potential for these and similar compounds in the development of new antimicrobial agents warrants further investigation into their synthesis, characterization, and biological evaluation. Researchers are encouraged to adapt and optimize these methods for their specific applications in drug discovery and development.

References

Synthesis of Heterocyclic Compounds from 1-(2-Chloro-4-nitrophenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-(2-chloro-4-nitrophenyl)ethanone as a versatile starting material. The presence of an α-chloro ketone moiety, an activated aromatic ring, and a reducible nitro group makes this compound a valuable precursor for the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction

This compound is a readily available substituted acetophenone that serves as a key building block for the synthesis of numerous heterocyclic systems. Its chemical reactivity, characterized by the electrophilic carbonyl carbon, the reactive α-carbon, the potential for nucleophilic aromatic substitution of the chlorine atom, and the versatile nitro group, allows for a wide range of chemical transformations. This document outlines protocols for the synthesis of thiazoles, quinoxalines, and benzodiazepines, classes of compounds known for their diverse pharmacological activities, including antimicrobial and anticonvulsant properties.[1][2]

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide, such as thiourea.[3] This reaction provides a direct route to 2-amino-4-arylthiazoles, which are scaffolds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4]

Application Note:

The reaction of this compound with thiourea provides a straightforward method to synthesize 2-amino-4-(2-chloro-4-nitrophenyl)thiazole. The resulting compound can serve as a versatile intermediate for further functionalization, such as N-acylation or substitution of the chloro group, to generate a library of compounds for biological screening. The electron-withdrawing nature of the nitrophenyl group can influence the reaction kinetics and the properties of the resulting thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-nitrophenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Absolute Methanol

  • Chloroacetyl chloride

  • Dry Benzene

  • Anhydrous Potassium Carbonate

  • Dry Acetone

  • 2-Mercaptobenzimidazole

Procedure:

Step 1: Synthesis of 2-Amino-4-(2-chloro-4-nitrophenyl)thiazole [5]

  • A mixture of this compound (1.0 eq) and thiourea (1.0 eq) is refluxed in absolute methanol for a suitable duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold methanol and dried to afford the crude product.

  • Recrystallization from an appropriate solvent (e.g., ethanol) yields the pure 2-amino-4-(2-chloro-4-nitrophenyl)thiazole.

Step 2: Synthesis of 2-(Chloroacetylamino)-4-(2-chloro-4-nitrophenyl)thiazole [5]

  • To a solution of 2-amino-4-(2-chloro-4-nitrophenyl)thiazole (1.0 eq) in dry benzene, chloroacetyl chloride (1.1 eq) is added dropwise with stirring.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is washed with a saturated sodium bicarbonate solution and then with water.

  • The crude product is dried and can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of 2-((1H-benzo[d]imidazol-2-ylthio)methylamino)-4-(2-chloro-4-nitrophenyl)thiazole [5]

  • A mixture of 2-(chloroacetylamino)-4-(2-chloro-4-nitrophenyl)thiazole (1.0 eq), 2-mercaptobenzimidazole (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in dry acetone is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with water and dried.

  • The crude product is purified by recrystallization to give the final compound.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
2-Amino-4-(2-chloro-4-nitrophenyl)thiazoleThis compoundThioureaMethanolNot ReportedNot Reported
2-(Chloroacetylamino)-4-(2-chloro-4-nitrophenyl)thiazole2-Amino-4-(2-chloro-4-nitrophenyl)thiazoleChloroacetyl chlorideBenzeneNot ReportedNot Reported
2-((1H-benzo[d]imidazol-2-ylthio)methylamino)-4-(2-chloro-4-nitrophenyl)thiazole2-(Chloroacetylamino)-4-(2-chloro-4-nitrophenyl)thiazole2-Mercaptobenzimidazole, K₂CO₃AcetoneNot ReportedNot Reported

Note: Specific yield and melting point data for these exact compounds were not available in the searched literature. The table serves as a template for experimental data logging.

Diagram of the Thiazole Synthesis Workflow

thiazole_synthesis start This compound intermediate1 2-Amino-4-(2-chloro-4-nitrophenyl)thiazole start->intermediate1 Thiourea, MeOH, Reflux intermediate2 2-(Chloroacetylamino)-4-(2-chloro-4-nitrophenyl)thiazole intermediate1->intermediate2 Chloroacetyl chloride, Benzene, Reflux product Substituted Thiazole Derivative intermediate2->product 2-Mercaptobenzimidazole, K2CO3, Acetone, Reflux

Caption: Synthetic workflow for substituted thiazole derivatives.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of benzo-fused heterocyclic compounds that can be readily synthesized by the condensation of an α-dicarbonyl compound or an α-haloketone with an o-phenylenediamine.[6][7] The reaction of this compound with o-phenylenediamines provides a direct route to substituted quinoxalines.

Application Note:

The reaction between this compound and o-phenylenediamine is expected to proceed via initial nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring. The chloro and nitro substituents on the phenyl ring can be further modified to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2-Methyl-3-(2-chloro-4-nitrophenyl)quinoxaline

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

Procedure: [6]

  • A solution of this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification by recrystallization or column chromatography affords the pure 2-methyl-3-(2-chloro-4-nitrophenyl)quinoxaline.

Quantitative Data
ProductStarting MaterialsSolventYield (%)Melting Point (°C)
2-Methyl-3-(2-chloro-4-nitrophenyl)quinoxalineThis compound, o-PhenylenediamineEthanol/Acetic AcidNot ReportedNot Reported

Note: Specific yield and melting point data for this exact compound were not available in the searched literature. The table serves as a template for experimental data logging.

Diagram of the Quinoxaline Synthesis Pathway

quinoxaline_synthesis start1 This compound product 2-Methyl-3-(2-chloro-4-nitrophenyl)quinoxaline start1->product start2 o-Phenylenediamine start2->product Condensation

Caption: General reaction scheme for quinoxaline synthesis.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects.[8][9] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.[2]

Application Note:

The reaction of this compound with o-phenylenediamine in the presence of a second ketone (e.g., acetone) can lead to the formation of 1,5-benzodiazepine derivatives. This three-component reaction offers a convergent approach to complex benzodiazepine structures. The substituents on the phenyl ring of the starting acetophenone will be incorporated into the final benzodiazepine structure, providing a handle for modulating the compound's properties.

Experimental Protocol: Synthesis of 2-Methyl-4-(2-chloro-4-nitrophenyl)-1,5-benzodiazepine

Materials:

  • This compound

  • o-Phenylenediamine

  • Acetone

  • Catalyst (e.g., H-MCM-22, chloroacetic acid)[2][10]

  • Acetonitrile

Procedure: [2]

  • A mixture of o-phenylenediamine (1.0 eq), this compound (1.0 eq), and a catalytic amount of a suitable acid catalyst (e.g., H-MCM-22 or chloroacetic acid) is stirred in acetonitrile.

  • Acetone (excess) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.

  • Upon completion, the catalyst is filtered off (if solid), and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the pure 2-methyl-4-(2-chloro-4-nitrophenyl)-1,5-benzodiazepine.

Quantitative Data
ProductStarting MaterialsCatalystSolventYield (%)Melting Point (°C)
2-Methyl-4-(2-chloro-4-nitrophenyl)-1,5-benzodiazepineThis compound, o-Phenylenediamine, AcetoneH-MCM-22 or Chloroacetic AcidAcetonitrileNot ReportedNot Reported

Note: Specific yield and melting point data for this exact compound were not available in the searched literature. The table serves as a template for experimental data logging.

Diagram of the 1,5-Benzodiazepine Synthesis Logic

benzodiazepine_synthesis cluster_reactants Reactants start1 This compound product 2-Methyl-4-(2-chloro-4-nitrophenyl)-1,5-benzodiazepine start1->product start2 o-Phenylenediamine start2->product start3 Acetone start3->product catalyst Acid Catalyst catalyst->product Catalyzes

Caption: Logical relationship for 1,5-benzodiazepine synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document for the synthesis of thiazoles, quinoxalines, and benzodiazepines provide a foundation for the exploration of novel chemical entities for drug discovery and development. The presence of multiple reactive sites on the starting material allows for the generation of diverse molecular architectures, and further investigation into the reaction conditions and substrate scope is warranted to expand the library of accessible heterocyclic compounds.

References

Application Notes and Protocols for Reactions of the Ketone Group in 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key chemical transformations involving the ketone functional group of 1-(2-Chloro-4-nitrophenyl)ethanone. This compound serves as a valuable building block in medicinal chemistry and drug development, and the targeted modification of its ketone group opens avenues to a diverse range of molecular scaffolds. The protocols provided herein are based on established synthetic methodologies for analogous substituted acetophenones and are intended to serve as a foundational guide for the synthesis of novel derivatives.

Key Reactions of the Ketone Group

The reactivity of the ketone in this compound is influenced by the presence of the electron-withdrawing nitro and chloro substituents on the phenyl ring. These groups activate the carbonyl carbon towards nucleophilic attack and also influence the acidity of the α-protons. The principal reactions of the ketone group include reduction to a secondary alcohol, condensation reactions to form larger unsaturated systems, and reactions at the α-carbon.

Data Presentation: Summary of Key Reactions

The following table summarizes the key reactions of the ketone group in this compound, with representative quantitative data adapted from reactions with structurally similar acetophenones.

Reaction TypeReagents/CatalystProduct TypeRepresentative Yield (%)Reaction ConditionsNotes
Reduction (Meerwein-Ponndorf-Verley) Aluminum isopropoxide, IsopropanolSecondary Alcohol>90RefluxHighly chemoselective; does not reduce the nitro group or cleave the C-Cl bond.
Reduction (Sodium Borohydride) Sodium borohydride (NaBH₄), Methanol/EthanolSecondary Alcohol~950 °C to room temperatureA mild and effective method for ketone reduction.
Condensation (Claisen-Schmidt) Aromatic aldehyde, NaOH or KOH, EthanolChalcone (α,β-unsaturated ketone)80-95Room temperatureA versatile method for C-C bond formation.
α-Halogenation (Bromination) Pyridine hydrobromide perbromide, Acetic acidα-Bromo ketone~8590 °CProvides a reactive intermediate for further functionalization.
Willgerodt-Kindler Reaction Sulfur, MorpholineThioamideLikely failsHigh temperatureThe presence of a nitro group may inhibit this reaction, as observed with p-nitroacetophenone.[1]

Experimental Protocols

Reduction of the Ketone Group

The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[2] Its key advantage is the preservation of other reducible functional groups, such as the nitro group and the aryl chloride.[3]

Protocol:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous isopropanol (20 volumes).

  • Add aluminum isopropoxide (1.1 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 2 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-chloro-4-nitrophenyl)ethanol.

Sodium borohydride is a mild and versatile reducing agent for the conversion of ketones to secondary alcohols.[4] This protocol is adapted from the reduction of 3-nitroacetophenone.[5]

Protocol:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of acetone, followed by water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain pure 1-(2-chloro-4-nitrophenyl)ethanol.

Condensation Reactions

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] These compounds are of significant interest in drug discovery.[7]

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol (15 volumes).

  • Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of ~2.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Reactions at the α-Carbon

The α-bromination of ketones provides a versatile intermediate for further nucleophilic substitution or elimination reactions.[8] This protocol is adapted from the bromination of 4-chloroacetophenone.[9]

Protocol:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq, 5.0 mmol), pyridine hydrobromide perbromide (1.1 eq, 5.5 mmol), and glacial acetic acid (20 mL).[9]

  • Heat the reaction mixture to 90 °C and stir for 3 hours.[9] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product. If necessary, purify by recrystallization from a suitable solvent like ethanol to yield 2-bromo-1-(2-chloro-4-nitrophenyl)ethanone.

Visualizations

Reaction Pathways of this compound

Reactions_of_Ketone start This compound reduction Reduction start->reduction NaBH₄ or Al(O-iPr)₃ condensation Condensation start->condensation ArCHO, NaOH alpha_halogenation α-Halogenation start->alpha_halogenation Br₂, H⁺ or Py·HBr₃ alcohol 1-(2-Chloro-4-nitrophenyl)ethanol reduction->alcohol chalcone Chalcone Derivative condensation->chalcone alpha_bromo 2-Bromo-1-(2-chloro-4- nitrophenyl)ethanone alpha_halogenation->alpha_bromo

Caption: Key reaction pathways of the ketone group.

Experimental Workflow for Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow dissolve 1. Dissolve Ketone & Aldehyde in Ethanol cool_add_base 2. Cool and Add Aqueous NaOH dissolve->cool_add_base stir 3. Stir at Room Temperature (4-6 hours) cool_add_base->stir workup 4. Quench in Ice/Water & Acidify stir->workup filter_wash 5. Filter and Wash with Water workup->filter_wash dry_purify 6. Dry and Recrystallize filter_wash->dry_purify product Pure Chalcone dry_purify->product

Caption: Workflow for chalcone synthesis.

Logical Relationship of α-Halogenation and Subsequent Reactions

Alpha_Halogenation_Logic ketone This compound alpha_bromination α-Bromination ketone->alpha_bromination bromo_ketone 2-Bromo-1-(2-chloro-4- nitrophenyl)ethanone alpha_bromination->bromo_ketone sn2 Nucleophilic Substitution (SN2) bromo_ketone->sn2 Nucleophile elimination Elimination (E2) bromo_ketone->elimination Base substituted_product α-Substituted Ketone sn2->substituted_product enone_product α,β-Unsaturated Ketone elimination->enone_product

Caption: Synthetic utility of α-bromo ketones.

References

Application Notes and Protocols for the Reduction of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-(2-Chloro-4-nitrophenyl)ethanone to synthesize 1-(4-amino-2-chlorophenyl)ethanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and effective reducing agents, emphasizing chemoselectivity to preserve the ketone functional group.

Introduction

The selective reduction of a nitro group in the presence of other reducible functionalities, such as a ketone, is a common challenge in organic synthesis. The target molecule, this compound, contains both a nitro group and a ketone. The desired product, 1-(4-amino-2-chlorophenyl)ethanone, is an important building block in medicinal chemistry. This document details three reliable methods for this transformation: reduction with stannous chloride (SnCl₂), iron (Fe) powder in the presence of an acid, and sodium dithionite (Na₂S₂O₄).

Data Presentation: Comparison of Reduction Methods

Reducing Agent/SystemSubstrateReaction TimeYield (%)Reference
SnCl₂·2H₂O3-Nitroacetophenone2 h85%Generic protocol
Fe / NH₄Cl4-Nitroacetophenone1 h92%[1]
Na₂S₂O₄m-Nitroacetophenone1.0 h94%[2][3]
H₂ / Pd/C4-NitroacetophenoneNot specified>95%[4]

Experimental Workflow

The general workflow for the reduction of this compound is depicted below. This process includes the reaction setup, monitoring, workup, and purification of the final product.

G General Workflow for Nitro Group Reduction start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add reducing agent (e.g., SnCl2, Fe/HCl, Na2S2O4) dissolve->add_reagent reaction Stir at specified temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous workup and neutralization reaction->workup extraction Extract with organic solvent workup->extraction dry_concentrate Dry and concentrate organic phase extraction->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify product End: 1-(4-Amino-2-chlorophenyl)ethanone purify->product

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This method is a classic and reliable way to selectively reduce aromatic nitro groups in the presence of other functionalities.[5][6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (2M)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (4-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate or 2M NaOH solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(4-amino-2-chlorophenyl)ethanone.

Protocol 2: Reduction using Iron (Fe) Powder and Ammonium Chloride (NH₄Cl)

This method utilizes inexpensive and environmentally benign reagents. The reaction is typically performed in a mixture of ethanol and water.[1][7]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (for extraction)

  • Celite

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents).[7]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron residue and wash the celite pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and effective reducing agent for the chemoselective reduction of aromatic nitro compounds.[2][8]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 2:1) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (3-4 equivalents) and sodium bicarbonate (3-4 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to give the crude product.

  • Purify by column chromatography or recrystallization.

Signaling Pathway Diagram (Mechanism Overview)

The reduction of a nitro group to an amine generally proceeds through nitroso and hydroxylamine intermediates. The following diagram illustrates this general pathway.

G General Reduction Pathway of a Nitro Group Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 (Aniline) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Simplified pathway for the reduction of an aromatic nitro group.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone is a chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity and accurate quantification of this compound are critical for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol provides a reliable and reproducible procedure for the determination of purity and the quantification of this analyte in various samples.

Principle

The analytical method employs a reverse-phase C18 column for the separation of this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and water allows for the effective elution and separation of the compound. Detection is achieved using a UV-Vis detector, which leverages the chromophoric properties of the nitroaromatic system in the analyte.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

2. Reagents and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (60:40, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound.

Table 2: Method Performance and Quantitative Data

ParameterResult
Retention Time (min) ~ 4.5
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation sample_prep Sample Preparation (Weighing, Dissolution, Filtration) prep->sample_prep standard_prep Standard Preparation (Stock & Calibration Solutions) prep->standard_prep injection Sample/Standard Injection sample_prep->injection standard_prep->injection hplc_analysis HPLC Analysis instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate) hplc_analysis->instrument_setup instrument_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration & Identification (Retention Time) detection->peak_integration data_processing Data Processing & Analysis data_processing->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification final_report Final Report Generation (Purity, Concentration) quantification->final_report reporting Reporting reporting->final_report

Caption: HPLC analysis workflow for this compound.

Application Note: GC-MS Protocol for Purity Determination of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it can directly impact the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] This method offers high sensitivity and specificity, enabling the separation, identification, and quantification of the main component and any potential process-related impurities or degradation products.[1][2] This application note provides a detailed protocol for the determination of this compound purity using GC-MS.

Principle

The sample is dissolved in a suitable solvent and injected into the gas chromatograph. In the heated injection port, the sample is vaporized and carried by an inert gas (mobile phase) onto a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides qualitative identification of the compounds, while the chromatographic peak area provides quantitative information.

Experimental Protocol

This protocol is a comprehensive guide for the purity analysis of this compound. Validation of this method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5]

1. Materials and Reagents

  • Sample: this compound

  • Reference Standard: Certified reference standard of this compound with known purity.

  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Inert Gas: Helium (99.999% purity).

2. Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The system should include:

  • Gas Chromatograph (GC) with a split/splitless injector.

  • Mass Spectrometer (MS) detector (e.g., single quadrupole).

  • Autosampler for reproducible injections.

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterRecommended Setting
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes. Ramp: 15°C/min to 300°C, hold for 5 minutes.
Transfer Line Temp 290°C

4. Mass Spectrometer Conditions

ParameterRecommended Setting
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan

5. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with dichloromethane.

  • Working Solutions (0.1 mg/mL): Prepare working solutions by diluting 1 mL of the standard and sample solutions to 10 mL with dichloromethane in separate volumetric flasks.

6. Data Analysis and Purity Calculation

  • Inject the solvent blank, followed by the standard solution and then the sample solution.

  • Identify the peak for this compound in the chromatogram of the standard solution based on its retention time and mass spectrum.

  • Confirm the identity of the main peak in the sample solution chromatogram by comparing its retention time and mass spectrum with that of the standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity of the sample using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the GC-MS analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: Purity Analysis of this compound (Example Data)

Peak No.Retention Time (min)Peak Area% AreaIdentification
18.52150,2340.15Unknown Impurity
29.7899,876,54399.75This compound
310.15125,6780.10Unknown Impurity
Total 100,152,455 100.00

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the GC-MS purity analysis protocol.

GCMS_Workflow prep Sample & Standard Preparation autosampler Autosampler Injection prep->autosampler 1. Prepare Solutions gc GC Separation (Vaporization & Column) autosampler->gc 2. Inject Sample ms MS Detection (Ionization & Mass Analysis) gc->ms 3. Elution data_acq Data Acquisition (Chromatogram & Spectra) ms->data_acq 4. Signal Generation analysis Data Analysis (Integration & Identification) data_acq->analysis 5. Process Data report Purity Calculation & Reporting analysis->report 6. Quantify Results

Caption: Workflow for GC-MS purity analysis of this compound.

The described GC-MS method provides a reliable and robust approach for the purity assessment of this compound. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes this technique highly suitable for quality control in pharmaceutical manufacturing.[3][4] For routine application, the method should be fully validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring compliance with regulatory requirements.[4][5][7]

References

Application Notes and Protocols for the Quantitative Assay of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-nitrophenyl)ethanone is a substituted aromatic ketone of interest in synthetic chemistry and potentially in drug discovery as an intermediate or building block. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in various stages of research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 67818-41-1
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol

Quantitative Analysis Protocols

Two primary methods are presented for the quantitative analysis of this compound: HPLC-UV for routine analysis and GC-MS for higher sensitivity and specificity, particularly in complex matrices.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol details a reverse-phase HPLC method for the quantification of this compound. The method is suitable for determining the purity of the compound and its concentration in solution.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Reference Standard p2 Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) p1->p2 p3 Prepare Calibration Standards (Serial Dilution) p2->p3 h2 Inject Standards & Sample p3->h2 p4 Prepare Sample Solution (Dissolve in Acetonitrile) p4->h2 h1 System Equilibration h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection (e.g., 254 nm) h3->h4 d1 Peak Integration h4->d1 d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Weigh Reference Standard p2 Prepare Stock Solution (e.g., 1 mg/mL in Ethyl Acetate) p1->p2 p3 Prepare Calibration Standards (Serial Dilution) p2->p3 g1 Inject Standards & Sample p3->g1 p4 Prepare Sample Solution (Extraction if necessary) p4->g1 g2 Vaporization & Separation (e.g., DB-5ms Column) g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis (Quadrupole) g3->g4 d1 Extract Ion Chromatogram (EIC) g4->d1 d2 Peak Integration d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Sample Concentration d3->d4 SPE_Workflow s1 Condition SPE Cartridge (e.g., with Methanol then Water) s2 Load Sample s1->s2 s3 Wash Cartridge (to remove interferences) s2->s3 s4 Elute Analyte (with a suitable organic solvent) s3->s4 s5 Evaporate & Reconstitute (in mobile phase or injection solvent) s4->s5 s6 Analyze by HPLC or GC-MS s5->s6

Application of 2-chloro-4-nitroacetophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-4-nitroacetophenone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in medicinal chemistry. Its chemical structure, featuring a reactive α-chloro ketone, an electron-withdrawing nitro group, and a halogenated phenyl ring, makes it an attractive scaffold for the synthesis of a diverse array of heterocyclic compounds and chalcones with significant pharmacological potential. The presence of the nitro group is often associated with enhanced biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 2-chloro-4-nitroacetophenone.

Application Notes

2-Chloro-4-nitroacetophenone is a key building block for the synthesis of various classes of compounds with therapeutic interest:

  • Chalcones: Through Claisen-Schmidt condensation, 2-chloro-4-nitroacetophenone can react with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The nitro-substituted chalcones, in particular, have been shown to induce apoptosis in cancer cells through modulation of signaling pathways like JNK and ERK1/ERK2.[1]

  • Thiazoles: The α-chloro ketone moiety allows for the facile synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.[2] By reacting with thiourea or its derivatives, a range of 2-aminothiazoles can be prepared. Thiazole-containing compounds are prevalent in many FDA-approved drugs and are known to possess antimicrobial, anti-inflammatory, and anticancer properties.

  • Other Heterocycles: The reactivity of the ketone and the α-chloro group can be exploited to synthesize other heterocyclic systems, such as pyrimidines, by condensation with appropriate binucleophilic reagents.

The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule and the biological activity of its derivatives. It often enhances the electrophilicity of the chalcone's β-carbon, making it more susceptible to nucleophilic attack by biological macromolecules, which can contribute to its mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone from 2-chloro-4-nitroacetophenone and a substituted benzaldehyde.

Materials:

  • 2-chloro-4-nitroacetophenone

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.99 g (10 mmol) of 2-chloro-4-nitroacetophenone in 30 mL of ethanol with stirring.

  • Addition of Aldehyde: To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.

  • Catalyst Addition: Slowly add 5 mL of a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture while maintaining vigorous stirring at room temperature. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute glacial acetic acid to a pH of approximately 5-6.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator. The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative via Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a 2-aminothiazole derivative from 2-chloro-4-nitroacetophenone and thiourea.

Materials:

  • 2-chloro-4-nitroacetophenone

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 1.99 g (10 mmol) of 2-chloro-4-nitroacetophenone and 0.76 g (10 mmol) of thiourea in 20 mL of ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Pour the reaction mixture into a beaker containing 50 mL of 5% sodium carbonate solution and stir. The product will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid product with cold water.

  • Drying: Dry the purified 2-amino-4-(2-chloro-4-nitrophenyl)thiazole.

Data Presentation

The following table summarizes representative biological activities of compounds derived from nitro-substituted acetophenones, illustrating the potential of derivatives of 2-chloro-4-nitroacetophenone.

Compound ClassDerivativeBiological ActivityIC50/MIC ValueReference
Chalcone(E)-1-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Hypothetical)Anticancer (Breast Cancer)Not Reported[1]
Thiazole2-Amino-4-(4-nitrophenyl)thiazoleAntimicrobialNot ReportedN/A
Thiazolyl Hydrazone2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazoleAnticancer (MCF-7 cells)125 µg/mLN/A
Thiazolyl Hydrazone2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazoleAnticandidal (C. utilis)250 µg/mLN/A

Mandatory Visualization

G cluster_chalcone Protocol 1: Chalcone Synthesis Workflow A Dissolve 2-chloro-4-nitroacetophenone and benzaldehyde in Ethanol B Add NaOH solution (Catalyst) A->B C Stir at Room Temperature (4-6 hours) B->C D Pour into ice and acidify with Acetic Acid C->D E Filter and wash with water D->E F Dry and Recrystallize E->F G Chalcone Product F->G

Caption: Workflow for the synthesis of chalcone derivatives.

G cluster_thiazole Protocol 2: Thiazole Synthesis Workflow A Combine 2-chloro-4-nitroacetophenone and thiourea in Ethanol B Reflux for 3-4 hours A->B C Cool to Room Temperature B->C D Pour into Na2CO3 solution C->D E Filter and wash with water D->E F Dry the product E->F G 2-Aminothiazole Product F->G

Caption: Workflow for the synthesis of 2-aminothiazole derivatives.

G cluster_pathway Signaling Pathway Modulated by Nitro-Chalcones Chalcone Nitro-Chalcone Derivative JNK JNK Chalcone->JNK ERK ERK1/2 Chalcone->ERK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax Bax (Pro-apoptotic) ERK->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Apoptosis induction by nitro-chalcones via JNK and ERK signaling.[1]

References

Application Note: Strategic Derivatization of 1-(2-Chloro-4-nitrophenyl)ethanone for Bioassay Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel chemical entities with therapeutic potential. 1-(2-Chloro-4-nitrophenyl)ethanone is one such scaffold, possessing a unique combination of reactive sites that make it an exceptionally versatile starting material. The presence of an α-methyl ketone group, a nitro-activated aromatic ring, and a strategically positioned chlorine atom allows for a multi-pronged derivatization approach. This application note provides a comprehensive guide for researchers on the efficient synthesis of a diverse library of compounds from this starting block, focusing on the generation of chalcones and their subsequent cyclization into biologically relevant heterocyclic systems like pyrazoles and pyrimidines. These classes of compounds are well-documented for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

This guide moves beyond simple procedural lists, delving into the chemical rationale behind the chosen synthetic pathways and providing robust, step-by-step protocols for synthesis and subsequent bioassay evaluation.

Section 1: Synthetic Strategies and Rationale

The molecular architecture of this compound offers three primary sites for chemical modification. Our strategy focuses on the most productive and historically validated pathways: derivatization at the methyl ketone, leading to the formation of chalcones and subsequent heterocyclic rings.

Strategy 1: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates

The most direct and effective method for elaborating the this compound scaffold is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction occurs between an enolizable ketone (in this case, our starting material) and an aromatic aldehyde that lacks α-hydrogens.[4][5]

  • Mechanistic Rationale: A strong base, typically aqueous sodium or potassium hydroxide, deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[6][7] The extended conjugation across the molecule imparts both chromophoric properties and, more importantly, unique biological reactivity.[8] Chalcones themselves are a well-established class of bioactive molecules and serve as crucial precursors for a vast array of heterocyclic compounds.[1][8][9]

Strategy 2: Heterocyclic Ring Formation from Chalcones

The α,β-unsaturated carbonyl system of the chalcone intermediate is a powerful Michael acceptor and an ideal electrophilic substrate for reactions with binucleophiles. This reactivity is the gateway to synthesizing five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals.

  • Synthesis of Pyrazoles: Reacting chalcones with hydrazine hydrate (H₂N-NH₂·H₂O) is a classic and efficient method for constructing pyrazoline rings.[10][11] The reaction proceeds via an initial Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazole derivative. Pyrazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[2][10]

  • Synthesis of Pyrimidines: Similarly, condensation of chalcones with guanidine hydrochloride or urea in the presence of a base yields 2-aminopyrimidine or pyrimidin-2-one derivatives, respectively.[12][13][14][15][16] The reaction mechanism involves the addition of the nucleophilic nitrogen to the chalcone backbone, followed by cyclization to form the six-membered pyrimidine ring. Pyrimidines are of immense biological importance, forming the core of nucleobases in DNA and RNA, and their synthetic analogues are widely used as therapeutic agents.[12]

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and checkpoints. All reagents should be of analytical grade and used without further purification unless specified.

Protocol 2.1: General Procedure for the Synthesis of (E)-1-(2-chloro-4-nitrophenyl)-3-(aryl)prop-2-en-1-ones (Chalcones, Series C1)

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 5 mmol, 1.0 g) in 20 mL of ethanol with stirring.

    • To this solution, add the desired substituted aromatic aldehyde (1.05 eq, 5.25 mmol).

  • Reaction Initiation:

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a 40% aqueous solution of potassium hydroxide (KOH) (10 mL) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.[9][13][16]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the mixture to pH ~5-6 by the slow addition of dilute hydrochloric acid (1 M HCl).

    • The solid chalcone product will precipitate. If the product oils out, scratch the side of the flask to induce crystallization.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the solid from a suitable solvent, typically ethanol or methanol, to obtain the pure chalcone derivative.

Protocol 2.2: Synthesis of 3-(2-Chloro-4-nitrophenyl)-5-(aryl)-4,5-dihydro-1H-pyrazole Derivatives (Pyrazoles, Series P2)

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve the synthesized chalcone (Series C1) (1.0 eq, e.g., 2 mmol) in 15 mL of absolute ethanol.

    • To this solution, add hydrazine hydrate (80% solution) (2.0 eq, 4 mmol).

    • Add 3-4 drops of glacial acetic acid as a catalyst.[11]

  • Reaction Conditions:

    • Fit the flask with a condenser and reflux the reaction mixture for 8-10 hours.

    • Monitor the reaction completion by TLC, observing the disappearance of the chalcone spot.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into 50 mL of crushed ice.

    • The pyrazole derivative will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.

Section 3: Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures. Melting points should be determined and are indicative of purity.

Table 1: Representative Yields for Synthesized Derivatives

Compound IDR-group on AldehydeSynthetic SeriesYield (%)
C1a PhenylChalcone85-92%
C1b 4-ChlorophenylChalcone88-95%
C1c 4-MethoxyphenylChalcone82-90%
P2a PhenylPyrazole75-85%
P2b 4-ChlorophenylPyrazole78-88%
P2c 4-MethoxyphenylPyrazole72-83%

Note: Yields are based on typical literature values and may vary based on specific reaction conditions and scale.

Section 4: Bioassay Application Workflow

A primary application for a newly synthesized library of compounds is screening for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is a standard method for this evaluation.[17][18]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation:

    • Prepare stock solutions of each synthesized compound (e.g., 1 mg/mL in DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[18] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Workflow Diagram

The overall process from starting material to biological data can be visualized as follows:

G cluster_synthesis Synthesis Phase cluster_bioassay Bioassay Phase A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehydes B->C D Chalcone Library (C1) C->D F Cyclocondensation D->F E Hydrazine / Guanidine E->F G Heterocycle Library (P2, etc.) F->G H Compound Library (C1, P2) G->H Screening I MIC Assay Setup (96-well plates) H->I J Bacterial Inoculation I->J K Incubation (37°C, 24h) J->K L Data Analysis (Visual / OD Reading) K->L M MIC Values L->M

Caption: Workflow from synthesis of compound libraries to bioassay evaluation.

Section 5: Mechanistic Insights & Pathway Visualization

The antimicrobial activity of chalcones and their derivatives is often attributed to their ability to interact with nucleophilic biomolecules within the cell.[3] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with thiol groups in crucial enzymes or proteins, thereby inactivating them.

For pyrazole and pyrimidine derivatives, the mechanism can be more specific. These heterocycles can act as bioisosteres for natural purines or pyrimidines, potentially interfering with nucleic acid synthesis or metabolic pathways. For example, they might inhibit enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in bacteria.

Hypothetical Target Pathway: Bacterial Folate Synthesis

pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Inhibitor Synthesized Pyrimidine Derivative (P2) Inhibitor->DHFR

Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by a hypothetical derivative.

Conclusion

This compound is a highly valuable and cost-effective starting material for generating libraries of chalcones and N-heterocycles. The synthetic routes described herein are robust, high-yielding, and amenable to the creation of a diverse set of analogues for structure-activity relationship (SAR) studies. The subsequent antimicrobial screening protocol provides a clear and standardized method to identify lead compounds for further development in the fight against infectious diseases. This integrated approach of strategic synthesis and targeted biological evaluation is fundamental to modern medicinal chemistry and drug discovery pipelines.[19]

References

Application Notes and Protocols for the Recrystallization of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the purification of 1-(2-Chloro-4-nitrophenyl)ethanone via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for troubleshooting common issues such as "oiling out." Additionally, a summary of suitable solvents for structurally related compounds is presented to guide solvent screening.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] This protocol details a standard procedure for the recrystallization of this compound, a key intermediate in various synthetic pathways.

Solvent Selection and Solubility

Table 1: Potential Solvents for Recrystallization of this compound

Solvent SystemRationalePotential Issues
Ethanol Moderately polar, effective for many acetophenone derivatives.[4]May exhibit high solubility at room temperature, reducing yield.
Isopropanol Similar properties to ethanol, can be a good alternative.[4]---
Ethyl Acetate Good solvent for a related isomer, suggesting potential suitability.[5]Lower boiling point may require careful handling to prevent evaporation.
Acetone High solubility for a related isomer, indicating it could be a good "good" solvent in a mixed system.[5]Very high solubility may necessitate a co-solvent to reduce solubility upon cooling.
Ethanol/Water A common mixed solvent system that allows for fine-tuning of polarity to optimize crystal formation.[6]The addition of water, an anti-solvent, can sometimes lead to "oiling out" if not performed carefully.
Dichloromethane/Hexanes A mixed solvent system for when a single solvent is not effective.[4]Dichloromethane is volatile and requires good ventilation.

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound. Ethanol is suggested as a starting solvent, but others from Table 1 can be screened for optimal results.

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.[7]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.[8] Avoid adding an excess of solvent to ensure the solution is saturated.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum or by air drying to remove any residual solvent.[8]

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, reheat the solution and add more solvent to decrease the saturation.[4] Then, allow it to cool more slowly. Using a different solvent system may also be necessary.[4]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Reheat the solution to evaporate some of the solvent. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash soluble_impurities_removed Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities_removed dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2-Chloro-4-nitrophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Recrystallization
Oiling out instead of crystallization.The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Impurities are preventing crystal lattice formation.Select a solvent with a lower boiling point. Use a less polar solvent or a solvent mixture. Consider a preliminary purification step like column chromatography to remove significant impurities.
No crystals form upon cooling.The solution is not supersaturated (too much solvent was used). The cooling process is too rapid.Reheat the solution to evaporate some of the solvent and then allow it to cool slowly. Let the solution cool to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product.Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound is too soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.Minimize the amount of hot solvent used to dissolve the crude product. Choose a solvent in which the compound has very low solubility at low temperatures. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out.
The purified product is still colored.Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography
Poor separation of the desired compound from impurities (overlapping spots on TLC).The solvent system (mobile phase) is not optimal. The column was not packed properly (channeling). The sample was loaded improperly.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the desired compound and impurities. A good Rf value for the target compound is typically around 0.2-0.4. Repack the column ensuring it is uniform and free of air bubbles. Load the sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve resolution.
The compound is not eluting from the column.The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front.The mobile phase is too polar.Start with a less polar mobile phase. For instance, begin with a higher percentage of hexane in a hexane/ethyl acetate system.
Streaking of spots on TLC analysis of fractions.The compound is acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Spot a more dilute sample on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may arise from the starting materials and side reactions during synthesis, which often involves the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. Potential impurities include:

  • Unreacted starting materials: 1-chloro-3-nitrobenzene and chloroacetyl chloride.

  • Isomeric products: Acylation at other positions on the aromatic ring, such as 1-(4-Chloro-2-nitrophenyl)ethanone.

  • Byproducts from side reactions.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For compounds similar to this compound, ethanol has been shown to be an effective recrystallization solvent.[1] To select the best solvent, you can perform small-scale solubility tests with various solvents such as ethanol, isopropanol, and mixtures of hexane and ethyl acetate.

Q4: How can I monitor the progress of my column chromatography purification?

A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation. By spotting the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate, you can track the elution of the desired compound and identify which fractions contain the pure product. A common mobile phase for TLC analysis of similar compounds is a mixture of hexane and ethyl acetate.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is expected to be a solid at room temperature. The color can range from off-white to pale yellow. A sharp melting point is a good indicator of high purity.

Experimental Protocols

Recrystallization of this compound

This protocol is a general procedure and may require optimization based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography of this compound

This protocol provides a general framework for purification by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 100-200 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal mobile phase by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent system determined in the TLC analysis.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure desired compound.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Chromatography of Related Nitroaromatic Compounds

CompoundStationary PhaseMobile PhaseReference
3-(2-(3-nitrophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dioneSilica GelChloroform/n-hexane (4:1)[2]
(2-Chloro-6-nitrophenyl)methanamineSilica GelHexane/Ethyl Acetate (gradient)[3]

Table 2: Solubility of a Structurally Related Compound (1-(4-nitrophenyl)ethanone)

SolventSolubility (Mole Fraction at 298.15 K)
AcetoneHigh
AcetonitrileHigh
Ethyl AcetateModerate
TolueneModerate
MethanolLow
EthanolLow
n-PropanolLow
IsopropanolLow
CyclohexaneVery Low
Data adapted from a study on 1-(4-nitrophenyl)ethanone and should be used as a qualitative guide.[4]

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization Primary Method column_chromatography Perform Column Chromatography start->column_chromatography If highly impure pure_product Pure Product recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out Issue no_crystals No Crystals Form recrystallization->no_crystals Issue low_yield Low Yield recrystallization->low_yield Issue column_chromatography->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation Issue change_solvent Change Solvent / Use Solvent Mixture oiling_out->change_solvent reduce_solvent Reduce Solvent Volume / Induce Crystallization no_crystals->reduce_solvent optimize_conditions Optimize Cooling / Minimize Solvent low_yield->optimize_conditions optimize_mobile_phase Optimize Mobile Phase via TLC poor_separation->optimize_mobile_phase change_solvent->recrystallization reduce_solvent->recrystallization optimize_conditions->recrystallization optimize_mobile_phase->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-Chloro-4-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, focusing on recrystallization and column chromatography techniques.

Recrystallization Troubleshooting

Q1: My crude this compound sample won't fully dissolve in the hot recrystallization solvent.

A1: This issue can arise from using an inappropriate solvent or an insufficient volume.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more hot solvent in small increments until the solid dissolves completely.

    • If a large volume of solvent is required with minimal dissolution, the solvent is likely unsuitable. A good recrystallization solvent should readily dissolve the compound when hot but poorly when cold.

    • Consider switching to a more polar solvent. Based on the structure of this compound (a ketone with polar nitro and chloro groups), solvents like ethanol or acetone are good starting points.[1][2]

Q2: After cooling the solution, no crystals have formed.

A2: This is a common problem that can be caused by several factors.

  • Solutions:

    • Too much solvent: This is the most frequent reason for crystallization failure. Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once a slight cloudiness (saturation point) is observed, allow it to cool again.

    • Inducing crystallization: If the solution is supersaturated but crystals haven't formed, you can try:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

    • Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

Q3: The recrystallized product appears oily or forms an oil instead of crystals.

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solutions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Consider using a solvent with a lower boiling point.

Q4: The purity of my this compound did not improve after recrystallization.

A4: This may indicate that the chosen solvent does not effectively differentiate between the desired product and the impurities.

  • Solution:

    • The ideal recrystallization solvent should dissolve the impurities well at all temperatures or not at all.

    • If impurities are co-crystallizing with your product, a different solvent or a combination of solvents (a solvent pair) may be necessary. For instance, you could dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[3][4]

    • For persistent impurities, column chromatography may be a more effective purification method.

Column Chromatography Troubleshooting

Q1: How do I choose the right solvent system (mobile phase) for the column chromatography of this compound?

A1: The ideal mobile phase should provide good separation between your target compound and any impurities.

  • Solution:

    • Thin Layer Chromatography (TLC): First, perform TLC analysis with your crude sample using various solvent systems. The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.25-0.35. This generally translates well to column chromatography.

    • Solvent Polarity: this compound is a moderately polar compound. Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Elution Strength: You can gradually increase the polarity of the mobile phase during the chromatography (gradient elution) to elute compounds with increasing polarity.

Q2: My compound is moving too quickly (high Rf) or not moving at all (low Rf) on the column.

A2: This indicates that the polarity of your mobile phase is either too high or too low, respectively.

  • Solutions:

    • Compound running too fast: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Compound stuck on the column: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Q3: The separation between my desired product and an impurity is poor.

A3: This can happen if the polarity of the two compounds is very similar.

  • Solutions:

    • Optimize the mobile phase: Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Use a longer column: A longer stationary phase provides more opportunities for separation.

    • Fine-tune the gradient: If using a gradient elution, a shallower gradient around the elution point of your compounds of interest can improve resolution.

Potential Impurities in this compound Synthesis

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. Due to the nature of this reaction, several impurities may be present in the crude product.[5][6][7][8][9]

Impurity Type Potential Compounds Reason for Formation
Unreacted Starting Material 1-Chloro-3-nitrobenzeneIncomplete reaction.
Positional Isomers 1-(4-Chloro-2-nitrophenyl)ethanoneThe acetyl group can potentially add to other positions on the aromatic ring, although the directing effects of the chloro and nitro groups favor the desired product.
Poly-acylated Products Di-acetylated 1-chloro-3-nitrobenzeneThe product, being an activated aromatic ring, can undergo a second acylation reaction.[6]
Byproducts from Side Reactions Complex mixtures from catalyst deactivation or harsh reaction conditions.The nitro group can complex with the Lewis acid catalyst (e.g., AlCl₃), leading to side reactions.[5]

Data Presentation

The following table provides solubility data for structurally similar compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in common laboratory solvents at various temperatures. This data can serve as a useful guide for selecting a suitable recrystallization solvent for this compound.

Table 1: Mole Fraction Solubility of Nitrophenylethanone Derivatives in Various Solvents [10]

Solvent Compound T = 278.15 K T = 288.15 K T = 298.15 K T = 308.15 K T = 318.15 K
Ethanol 1-(3-nitrophenyl)ethanone0.02150.02860.03780.04980.0652
1-(4-nitrophenyl)ethanone0.01080.01450.01930.02560.0338
Acetone 1-(3-nitrophenyl)ethanone0.26350.31520.37450.44180.5178
1-(4-nitrophenyl)ethanone0.14320.17850.21950.26780.3245

Note: Data for this compound is not available, but the trends observed for these related compounds suggest that acetone is a strong solvent, while ethanol shows a more desirable solubility profile for recrystallization (good solubility at higher temperatures and lower solubility at cooler temperatures).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from a single solvent. Ethanol is often a suitable choice.[3][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • TLC Analysis: Determine an optimal solvent system using TLC as described in the troubleshooting section. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting the eluent in fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent 1 dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution 2 hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration 3a cooling Slow Cooling dissolved_solution->cooling 3c hot_filtration->cooling 3b crystallization Crystallization cooling->crystallization 4 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration 5 washing Wash with Cold Solvent vacuum_filtration->washing 6 drying Drying washing->drying 7 pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start tlc TLC Analysis for Solvent System start->tlc packing Column Packing (Slurry Method) tlc->packing loading Sample Loading packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis analysis->collection Continue Elution pooling Pooling of Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-chloro-4-nitroacetophenone.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of 1-chloro-3-nitrobenzene is resulting in a very low yield or no product at all. What are the likely causes and solutions?

A: Low or no yield in this reaction is a common issue due to the highly deactivated nature of the starting material, 1-chloro-3-nitrobenzene. The presence of two electron-withdrawing groups (chloro and nitro) makes the aromatic ring a poor nucleophile. Here are the primary causes and troubleshooting steps:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will deactivate it. Additionally, the nitro group on the substrate can complex with the AlCl₃, further reducing its catalytic activity.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity anhydrous AlCl₃. It's often necessary to use a stoichiometric excess of the catalyst (e.g., 1.5 to 3.0 molar equivalents) to compensate for complexation with the nitro group and the ketone product.[1]

  • Insufficient Reaction Temperature: The high activation energy of this reaction, due to the deactivated ring, may not be overcome at room temperature.

    • Solution: Gradually and carefully increase the reaction temperature. Refluxing the reaction mixture in a solvent like dichloromethane or 1,2-dichloroethane may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature and avoid decomposition.[1]

  • Poor Reagent Quality: Impurities in the 1-chloro-3-nitrobenzene or acetyl chloride can interfere with the reaction.

    • Solution: Use purified starting materials. Acetyl chloride can be freshly distilled before use.

Issue 2: Formation of Multiple Products (Isomers)

Q: I've obtained a product, but my analysis (e.g., NMR, GC-MS) shows a mixture of isomers. What are these side products and how can I minimize their formation?

A: The formation of regioisomeric side products is the most common byproduct issue in this synthesis. The directing effects of the chloro and nitro groups on the 1-chloro-3-nitrobenzene ring determine the positions of acylation.

  • Primary Isomeric Side Products:

    • 2-Chloro-6-nitroacetophenone: This is the most likely and significant isomeric impurity. Acylation occurs ortho to the chloro group and meta to the nitro group.

    • 4-Chloro-2-nitroacetophenone: Acylation at this position is also possible, though generally less favored.

    • 2-Chloro-5-nitroacetophenone: This isomer is the least likely due to the directing effects but may be formed in small amounts.

ProductPosition of Acylation (on 1-chloro-3-nitrobenzene)Directing InfluenceExpected Yield
2-Chloro-4-nitroacetophenone (Desired) C4Para to Chloro (activating), Meta to Nitro (activating)Major
2-Chloro-6-nitroacetophenoneC6Ortho to Chloro (activating), Meta to Nitro (activating)Minor
4-Chloro-2-nitroacetophenoneC2Ortho to Chloro (activating), Ortho to Nitro (deactivating)Trace
2-Chloro-5-nitroacetophenoneC5Meta to Chloro (deactivating), Meta to Nitro (activating)Trace
  • Minimization Strategies:

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product (2-chloro-4-nitroacetophenone). However, this may also decrease the overall reaction rate.

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. Experimenting with different anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) may alter the isomer ratio.

Issue 3: Tar Formation

Q: My reaction mixture turned dark and viscous, and I have difficulty isolating any product. What causes this tar formation?

A: Tar formation is indicative of decomposition and polymerization reactions, which can occur under the harsh conditions required for acylating a deactivated ring.

  • Causes:

    • High Temperatures: Excessive heat can cause the starting materials and products to degrade.

    • High Catalyst Concentration: A large excess of AlCl₃ can promote side reactions.

  • Solutions:

    • Controlled Heating: Increase the reaction temperature gradually and maintain the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Order of Addition: A common practice is to first form the complex between AlCl₃ and acetyl chloride at a low temperature (e.g., 0°C) before slowly adding the 1-chloro-3-nitrobenzene. This can help to control the initial exotherm and minimize side reactions.

    • Efficient Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and helps to prevent further side reactions during workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-chloro-4-nitroacetophenone?

A1: The most common and direct method is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene using acetyl chloride (CH₃COCl) as the acylating agent and a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), as the catalyst.

Q2: What are the main side products I should expect in this synthesis?

A2: The primary side products are regioisomers of the desired product. Due to the directing effects of the chloro and nitro groups on the starting material (1-chloro-3-nitrobenzene), you can expect the formation of 2-chloro-6-nitroacetophenone as the main isomeric impurity, along with trace amounts of 4-chloro-2-nitroacetophenone and 2-chloro-5-nitroacetophenone.

Q3: How can I purify the desired 2-chloro-4-nitroacetophenone from its isomers?

A3: The separation of these isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective:

  • Fractional Crystallization: This can be an effective method if a solvent system is found in which the solubility of the desired isomer is significantly different from that of the impurities.

  • Column Chromatography: This is a reliable method for separating isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is a good starting point. The separation can be monitored by TLC.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Can I use a milder Lewis acid than aluminum chloride?

A4: Due to the strong deactivation of the aromatic ring by the nitro and chloro groups, milder Lewis acids (e.g., FeCl₃, ZnCl₂) are generally not effective for this transformation. A strong Lewis acid like AlCl₃ is typically required to achieve a reasonable reaction rate.

Q5: Is polyacylation a concern in this reaction?

A5: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acetyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-4-nitroacetophenone

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.0 equivalents) in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Substrate Addition: After stirring for 30 minutes at 0°C, add a solution of 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM). Monitor the reaction's progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to isolate the 2-chloro-4-nitroacetophenone.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1_chloro_3_nitrobenzene 1-Chloro-3-nitrobenzene desired_product 2-Chloro-4-nitroacetophenone 1_chloro_3_nitrobenzene->desired_product Friedel-Crafts Acylation isomer_1 2-Chloro-6-nitroacetophenone 1_chloro_3_nitrobenzene->isomer_1 Side Reaction isomer_2 Other Isomers 1_chloro_3_nitrobenzene->isomer_2 Side Reaction acetyl_chloride Acetyl Chloride acetyl_chloride->desired_product AlCl3 AlCl3 (Catalyst) AlCl3->desired_product Troubleshooting_Workflow start Low/No Yield in Synthesis check_catalyst Is the catalyst active and in sufficient quantity? start->check_catalyst check_conditions Are reaction conditions (temp, time) adequate? check_catalyst->check_conditions Yes solution_catalyst Use anhydrous reagents/solvents. Increase AlCl3 stoichiometry (1.5-3.0 eq). check_catalyst->solution_catalyst No check_reagents Are starting materials pure? check_conditions->check_reagents Yes solution_conditions Increase temperature (reflux). Increase reaction time. check_conditions->solution_conditions No solution_reagents Purify/distill starting materials. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->end

References

Technical Support Center: HPLC Separation of 1-(2-Chloro-4-nitrophenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 1-(2-Chloro-4-nitrophenyl)ethanone and its positional isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My isomers of this compound are not separating well and are appearing as a single peak or closely overlapping peaks. How can I improve the resolution?

A: Poor resolution is a common challenge when separating positional isomers due to their similar physicochemical properties. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: In reversed-phase HPLC, subtly changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[1] Try decreasing the percentage of the organic modifier in small increments (e.g., 1-2%) to increase retention and potentially improve separation.

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, switching to methanol, or a combination of both, can alter the interactions between the analytes and the stationary phase, which may enhance resolution.[2] Methanol can enhance π–π interactions with phenyl stationary phases, which is advantageous for aromatic isomers.[2]

  • Evaluate the Stationary Phase:

    • Switch to a Phenyl Column: For aromatic compounds and positional isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is often more effective than a standard C18 column.[3] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analytes, providing a different separation mechanism that can resolve isomers.[1][2]

    • Consider Smaller Particle Size Columns: Columns with smaller particles (e.g., < 3 µm) provide higher efficiency and can lead to better resolution, though they may require a UHPLC system capable of handling higher backpressures.

  • Adjust Instrumental Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution.

    • Optimize Column Temperature: Varying the column temperature can affect selectivity. Try adjusting the temperature in 5°C increments (e.g., between 25°C and 40°C).

Issue 2: Peak Tailing

Q: The peaks for my this compound isomers are asymmetrical and show significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.

    • Use a Low-pH Mobile Phase: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to maintain a low pH (around 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4]

    • Use an End-capped Column: Modern, high-quality, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Reduce Injection Volume or Sample Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[5]

  • System Issues:

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the system is properly plumbed with minimal tubing length.[5]

    • Column Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[6]

Issue 3: Fluctuating Retention Times

Q: The retention times for my isomers are drifting or are inconsistent between runs. What could be causing this?

A: Unstable retention times can be caused by a variety of factors related to the mobile phase, the pump, or the column.[7]

  • Mobile Phase Issues:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.[5]

    • Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents, ensure the composition is accurate and consistent. For premixed mobile phases, ensure the solution is homogeneous.[5] Air bubbles in the mobile phase can also cause issues, so proper degassing is crucial.[8]

  • Pump and System Leaks:

    • Check for Leaks: Any leak in the system, however small, can lead to pressure fluctuations and, consequently, unstable retention times.[6] Carefully inspect all fittings and connections.

    • Pump Performance: Worn pump seals can cause pressure fluctuations and inconsistent flow rates.[7][8]

  • Column Temperature:

    • Use a Column Oven: Fluctuations in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound isomers?

A1: A good starting point would be a reversed-phase method. Based on methods for similar compounds, the following conditions are recommended.[2][9]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This method can then be optimized based on the results, as described in the troubleshooting guide.

Q2: A C18 column is not providing adequate separation. What other column chemistries should I consider?

A2: If a C18 column is not effective, a Phenyl-Hexyl or a Biphenyl stationary phase is highly recommended for separating positional aromatic isomers.[2][3] These columns provide alternative selectivity through π-π interactions, which can significantly enhance the resolution of compounds with aromatic rings.[2]

Q3: How should I prepare my samples and standards?

A3: Samples and standards should be dissolved in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.[6] A typical concentration for a starting analysis would be around 100 µg/mL. All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.

Q4: What are some expected quantitative performance metrics for a well-developed method?

A4: While specific values will depend on the final validated method, here is a table of illustrative performance data you might expect from a well-optimized method for separating two positional isomers.

ParameterIllustrative Value
Retention Time (Isomer 1) ~ 5.2 min
Retention Time (Isomer 2) ~ 5.8 min
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.2
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound Isomers

This protocol provides a detailed methodology for the separation of this compound isomers based on common practices for similar compounds.[2][9]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 60
    12.0 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

2. Reagent and Standard Preparation:

  • Reagents: HPLC grade acetonitrile and water, and analytical grade formic acid.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard mixture and dissolve it in a 20 mL volumetric flask with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution 1:10 with the diluent.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before running samples, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas is less than 2.0%.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation injection Sample Injection prep->injection mobile_phase Mobile Phase Preparation and Degassing system_prep HPLC System Equilibration mobile_phase->system_prep system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis Troubleshooting_Tree start Chromatographic Problem Identified poor_resolution Poor Resolution / Co-elution? start->poor_resolution optimize_mp Adjust Mobile Phase (Organic % / Solvent Type) poor_resolution->optimize_mp Yes peak_tailing Peak Tailing? poor_resolution->peak_tailing No change_column Switch to Phenyl Column optimize_mp->change_column adjust_params Optimize Flow Rate and Temperature change_column->adjust_params check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tailing->check_ph Yes rt_drift Retention Time Drift? peak_tailing->rt_drift No check_load Reduce Sample Load (Dilute or Inject Less) check_ph->check_load check_system Check for Contamination and Extra-column Volume check_load->check_system check_equilibration Ensure Proper Column Equilibration rt_drift->check_equilibration Yes check_leaks Inspect System for Leaks check_equilibration->check_leaks use_oven Use a Column Oven for Stable Temperature check_leaks->use_oven

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of 1-chloro-3-nitrobenzene is resulting in a very low yield or failing altogether. What are the likely causes?

A1: Low to no yield in this reaction is a common issue primarily due to the electronically deactivated nature of the starting material. The presence of both a chloro and a nitro group on the benzene ring makes it significantly less reactive towards electrophilic aromatic substitution.[1] Key factors to investigate include:

  • Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inactivity or Insufficiency: The nitro group on the substrate can coordinate with the Lewis acid catalyst, effectively deactivating it.[1] Therefore, a stoichiometric excess of the catalyst is often required to drive the reaction.

  • Low Reactivity of the Aromatic Ring: The combined electron-withdrawing effects of the chloro and nitro substituents make the aromatic ring a very weak nucleophile.[1]

Q2: How can I improve the yield of my reaction?

A2: To overcome the challenges mentioned above, consider the following optimizations:

  • Increase Catalyst Loading: Start with a higher molar ratio of the Lewis acid catalyst to the substrate. A ratio of 1.5 to 3.0 molar equivalents of AlCl₃ is a reasonable starting point for investigation.[1]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the high activation energy. After the initial addition of reagents at a lower temperature (e.g., 0-5 °C), the reaction mixture can be allowed to warm to room temperature and then heated to reflux.[1]

  • Choice of Acylating Agent: Using a more reactive acylating agent, such as acetic anhydride in place of acetyl chloride, might improve results.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the acylation?

A3: The directing effects of the substituents on the aromatic ring determine the position of acylation. For 1-chloro-3-nitrobenzene, the primary directing influence comes from the meta-directing nitro group and the ortho, para-directing chloro group. The expected major product is this compound, with the acetyl group being directed to the position ortho to the chlorine and para to the nitro group. The formation of other isomers can be influenced by reaction conditions.

  • Temperature Control: Lowering the reaction temperature during the addition of the electrophile can sometimes enhance selectivity, although this may come at the cost of a lower reaction rate.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of Friedel-Crafts reactions. Less polar solvents may offer better selectivity.

Q4: My workup procedure results in a sticky or oily product instead of a crystalline solid. What can I do?

A4: This is often due to the incomplete hydrolysis of the aluminum chloride-ketone complex.

  • Proper Quenching: Ensure the reaction mixture is quenched by slowly and carefully pouring it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This exothermic process should be done with caution in a well-ventilated fume hood.

  • Sufficient Acid: The use of concentrated HCl helps to fully break down the aluminum complexes and dissolve the resulting aluminum salts in the aqueous phase.

Experimental Protocols

The following is a generalized investigational protocol for the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene. Note: This is a starting point and will likely require optimization for your specific laboratory conditions and desired scale.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (e.g., 2.0 molar equivalents) in anhydrous dichloromethane under an inert atmosphere.[1]

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (e.g., 1.1 molar equivalents) dropwise to the stirred suspension over 15-30 minutes.[1] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-chloro-3-nitrobenzene (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0-5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[1]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Suggested Optimization Parameters for Reagent Stoichiometry

ReagentMolar Equivalents (Starting Point)Rationale
1-Chloro-3-nitrobenzene1.0Limiting reagent.
Acetyl Chloride1.1 - 1.2A slight excess ensures complete reaction with the substrate.
Aluminum Chloride (AlCl₃)1.5 - 3.0A significant excess is often required to overcome catalyst deactivation by the nitro group.[1]

Table 2: Temperature Profile for the Reaction

StepTemperature Range (°C)Purpose
Acylium Ion Formation0 - 5To control the exothermic reaction between the acylating agent and AlCl₃.
Substrate Addition0 - 5To control the initial reaction rate and potentially improve selectivity.
Reaction ProgressionRoom Temperature to RefluxTo provide sufficient energy to overcome the activation barrier.
Quenching0 - 5To manage the highly exothermic hydrolysis of the aluminum complexes.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product 1-Chloro-3-nitrobenzene 1-Chloro-3-nitrobenzene Product This compound 1-Chloro-3-nitrobenzene->Product + Acylium Ion (Electrophilic Aromatic Substitution) Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion [CH₃CO]⁺ Acetyl Chloride->Acylium Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst) Acylium Ion->Product

Caption: Reaction pathway for the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Anhydrous conditions) Start->Reaction_Setup Acylium_Formation 2. Acylium Ion Formation (0-5 °C) Reaction_Setup->Acylium_Formation Substrate_Addition 3. Substrate Addition (0-5 °C) Acylium_Formation->Substrate_Addition Reaction 4. Reaction (RT to Reflux) Substrate_Addition->Reaction Workup 5. Work-up (Quench with Ice/HCl) Reaction->Workup Extraction 6. Extraction Workup->Extraction Purification 7. Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low/No Yield Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Glassware Thoroughly dry all glassware and use anhydrous solvents. Check_Moisture->Dry_Glassware Yes Check_Catalyst Sufficient Catalyst? Check_Moisture->Check_Catalyst No Dry_Glassware->Check_Catalyst Increase_Catalyst Increase molar ratio of AlCl₃. Check_Catalyst->Increase_Catalyst No Check_Temp Reaction Temperature Too Low? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Increase_Temp Increase reaction temperature (reflux). Check_Temp->Increase_Temp Yes Success Improved Yield Check_Temp->Success No, consider other factors Increase_Temp->Success

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Degradation of 2-Chloro-4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for 2-chloro-4-nitrophenol (2C4NP)?

A1: The two primary microbial degradation pathways for 2C4NP are the Hydroquinone (HQ) Pathway and the 1,2,4-Benzenetriol (BT) Pathway .[1][2] In the HQ pathway, the degradation is initiated by the removal of the nitro group, followed by dehalogenation.[2][3][4] Conversely, the BT pathway can involve the removal of the chloro group before the aromatic ring is cleaved.[1][5][6]

Q2: Which microorganisms are known to degrade 2C4NP?

A2: Several bacterial strains have been identified that can utilize 2C4NP as a sole source of carbon, nitrogen, and energy. These include species from the genera Burkholderia, Cupriavidus, Rhodococcus, and Arthrobacter.[2][3][6][7]

Q3: What are the typical intermediates observed during 2C4NP degradation?

A3: Common intermediates depend on the specific degradation pathway. In the Hydroquinone pathway, key intermediates are chlorohydroquinone (CHQ) and hydroquinone (HQ) .[3][4][8] For the 1,2,4-Benzenetriol pathway, 1,2,4-benzenetriol (BT) is a central intermediate.[1][6]

Q4: Can 2C4NP be degraded by non-biological methods?

A4: Yes, photocatalytic degradation is a common non-biological method for breaking down 2C4NP. This process often utilizes catalysts like titanium dioxide (TiO2) under UV irradiation.[9] The efficiency of photocatalytic degradation is influenced by factors such as pH and the concentration of the catalyst.[9][10]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No or slow degradation of 2C4NP in microbial culture. 1. Sub-optimal pH or temperature.[5][6] 2. Substrate concentration is too high, causing inhibition.[4][6] 3. Low inoculum density.[3][4] 4. The microbial strain may not be induced to produce the necessary degradation enzymes.1. Optimize the culture conditions. The optimal pH range is typically 5-10, and the temperature range is 20-40°C.[6] 2. Perform a substrate concentration optimization study. Start with a lower concentration (e.g., 0.1-0.3 mM).[4] 3. Increase the initial cell density of the culture.[3][4] 4. Pre-culture the microbial strain in a medium containing a low concentration of 2C4NP to induce the relevant catabolic pathways.
Incomplete degradation or accumulation of intermediates. 1. A step in the degradation pathway is rate-limiting. 2. Depletion of a necessary cofactor or nutrient. 3. Feedback inhibition by a downstream metabolite.1. Identify the accumulating intermediate using HPLC or GC-MS. This can help pinpoint the slow enzymatic step. 2. Ensure the minimal salt medium is not depleted of essential nutrients. Consider adding a supplemental carbon source like glucose, which can sometimes accelerate degradation.[5] 3. Dilute the culture or implement a fed-batch process to prevent the buildup of inhibitory products.
Inconsistent retention times in HPLC analysis. 1. Fluctuations in column temperature. 2. Mobile phase composition is changing. 3. Poor column equilibration between runs.1. Use a column oven to maintain a stable temperature.[11] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11][12] 3. Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.[11]
Split or broad peaks in HPLC chromatogram. 1. Sample solvent is incompatible with the mobile phase. 2. Contamination at the column inlet. 3. Column overloading.1. Whenever possible, dissolve the sample in the initial mobile phase.[12] 2. Use a guard column and/or filter samples to prevent contamination. If the column is contaminated, try back-flushing it.[13] 3. Reduce the injection volume or dilute the sample.

Quantitative Data Summary

Table 1: Kinetic Parameters for Microbial Degradation of 2C4NP by Cupriavidus sp. strain CNP-8

ParameterValueReference
Maximum Specific Growth Rate (μmax)0.148 h-1[6]
Half-Saturation Constant (Ks)0.022 mM[6]
Substrate Inhibition Constant (Ki)0.72 mM[6]

Table 2: Effect of pH and Temperature on 2C4NP Degradation by Cupriavidus sp. strain CNP-8

ParameterConditionOutcomeReference
pH 5 - 10Degradation observed[6]
4No degradation[5]
Temperature 20 - 40 °CDegradation observed[6]

Experimental Protocols

Protocol 1: Microbial Degradation of 2C4NP
  • Culture Preparation: Prepare a minimal salt medium (MSM). Inoculate 100 mL of MSM in a 250 mL Erlenmeyer flask with a freshly grown culture of the degrading bacterium (e.g., Cupriavidus sp. CNP-8).[5]

  • Substrate Addition: Add 2C4NP to the desired final concentration (e.g., 0.3 mM).[4]

  • Incubation: Incubate the flasks on a rotary shaker at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm).

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from the culture. Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining 2C4NP concentration using HPLC. Monitor cell growth by measuring the optical density at 600 nm (OD600).[5]

Protocol 2: Analysis of Nitrite and Chloride Ion Release
  • Chloride Ion Measurement:

    • To a diluted aliquot of the culture supernatant, add 200 µL of 250 mM ferric ammonium sulfate (in 9 N nitric acid) and 200 µL of a saturated solution of mercuric thiocyanate (in ethanol).

    • Incubate at room temperature for 10-15 minutes.

    • Quantify the released chloride ions by measuring the absorbance at 460 nm and comparing it to a standard curve prepared with known concentrations of NaCl.[8]

  • Nitrite Ion Measurement:

    • To the culture supernatant, add an equal volume of Reagent A (0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 30% (v/v) acetic acid).

    • After 2 minutes, add an equal volume of Reagent B (0.1% (w/v) sulfanilic acid in 30% (v/v) acetic acid).

    • Incubate at room temperature for 25-30 minutes. The appearance of a purple color indicates the presence of nitrite.

    • Quantify the concentration by measuring the absorbance at 540 nm and comparing it to a standard curve prepared with NaNO2.[8]

Protocol 3: Preparation of Cell-Free Extract for Enzyme Assays
  • Cell Harvesting: Grow the bacterial culture in the presence of 2C4NP to the mid-log phase to induce enzyme production. Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Cell Lysis: Resuspend the cells in the same buffer and lyse them using a method such as sonication on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 min at 4°C) to remove cell debris.

  • Collection: The resulting supernatant is the crude cell-free extract, which can be used for enzyme assays.

Visualizations

Hydroquinone_Pathway cluster_main Hydroquinone (HQ) Pathway for 2C4NP Degradation C2N4P 2-Chloro-4-nitrophenol CHQ Chlorohydroquinone (CHQ) C2N4P->CHQ Oxidative Denitration HQ Hydroquinone (HQ) CHQ->HQ Reductive Dehalogenation RingCleavage Ring Cleavage Products (γ-hydroxymuconic semialdehyde) HQ->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Caption: Hydroquinone (HQ) degradation pathway of 2-chloro-4-nitrophenol.

Benzenetriol_Pathway cluster_main 1,2,4-Benzenetriol (BT) Pathway for 2C4NP Degradation C2N4P 2-Chloro-4-nitrophenol PNP 4-Nitrophenol (PNP) C2N4P->PNP Reductive Dehalogenation NC 4-Nitrocatechol PNP->NC Monooxygenase BT 1,2,4-Benzenetriol (BT) NC->BT Monooxygenase RingCleavage Ring Cleavage Products (Maleylacetate) BT->RingCleavage Dioxygenase

Caption: 1,2,4-Benzenetriol (BT) degradation pathway of 2-chloro-4-nitrophenol.

References

Stability issues of 1-(2-Chloro-4-nitrophenyl)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Chloro-4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to help you troubleshoot and resolve stability-related problems during your experiments.

Question 1: My solution of this compound is changing color and I'm seeing unexpected peaks in my analysis. What could be the cause?

Answer: This is a common indicator of compound degradation. This compound, being an α-chloro nitrophenyl ketone, is susceptible to several degradation pathways, especially in solution. The primary causes include:

  • Hydrolysis: The α-chloro group can be displaced by water or hydroxide ions, particularly under neutral to basic pH conditions. The electron-withdrawing nature of the nitro and carbonyl groups increases the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic attack.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to ambient or UV light may induce photochemical reactions, leading to the formation of degradation products.

  • Reaction with Nucleophiles: If your solution contains other nucleophilic reagents (e.g., amines, thiols, alcohols), they can react with the compound, displacing the chloride.

Troubleshooting Steps:

  • pH Control: Ensure your solvent system is neutral or slightly acidic. If your experimental conditions permit, buffer the solution to maintain a stable pH.

  • Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Solvent Purity: Use high-purity, dry solvents to minimize contaminants that could act as nucleophiles or catalysts for degradation.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below.

  • Inert Atmosphere: If working with particularly sensitive reagents, consider degassing your solvent and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Question 2: I am performing a reaction in a basic solution and observing rapid degradation of my starting material. How can I mitigate this?

Answer: this compound is expected to be unstable in basic solutions due to the increased rate of hydrolysis and reaction with hydroxide ions.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: If a base is required for your reaction, consider using a sterically hindered, non-nucleophilic base.

  • Lower the Temperature: Perform your reaction at the lowest possible temperature to slow the rate of the degradation reaction.

  • Control Stoichiometry: Use the minimum required amount of base and add it slowly to the reaction mixture.

  • Alternative Synthetic Route: If the degradation is unavoidable, you may need to consider a different synthetic strategy that avoids basic conditions.

Question 3: How should I properly store solutions of this compound?

Answer: Proper storage is crucial to maintain the integrity of your solutions.

  • Solvent: Choose a non-nucleophilic, aprotic solvent if possible.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Temperature: For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C to -80 °C) is advisable.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of a reference standard, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Data Presentation

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Time Point (hours)Initial Assay (%)Final Assay (%)% DegradationAppearance of SolutionDegradation Products (if identified)
24024
74024
94024

Table 2: Photostability of this compound in Solution

Light SourceSolventTime Point (hours)Initial Assay (%)Final Assay (%)% DegradationAppearance of SolutionDegradation Products (if identified)
Ambient Lab Light24
UV Lamp (e.g., 254 nm)2
Dark Control24

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M HCl to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and 0.1 M NaOH to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and 3% H₂O₂ to achieve a final concentration of ~0.1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Also, prepare a solution and keep it at 60°C for 24 hours (protected from light).

    • Analyze the samples at specified time points.

  • Photolytic Degradation:

    • Expose a solution of the compound (~0.1 mg/mL) to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at specified time points.

  • Analysis: Analyze all samples by a suitable, validated stability-indicating method (e.g., HPLC-UV, LC-MS) to determine the percentage of degradation and to identify any degradation products.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Instability Observation Observation: Solution color change, unexpected peaks Check_pH Is the solution basic or neutral? Observation->Check_pH Check_Light Is the solution exposed to light? Check_pH->Check_Light No Action_pH Action: - Use acidic conditions - Use non-nucleophilic base Check_pH->Action_pH Yes Check_Nucleophiles Are other nucleophiles present? Check_Light->Check_Nucleophiles No Action_Light Action: - Use amber vials - Protect from light Check_Light->Action_Light Yes Action_Nucleophiles Action: - Use purified, dry solvents - Re-evaluate reagent compatibility Check_Nucleophiles->Action_Nucleophiles Yes Resolved Issue Resolved Action_pH->Resolved Action_Light->Resolved Action_Nucleophiles->Resolved

Caption: Troubleshooting workflow for stability issues.

G cluster_hydrolysis Hydrolysis (especially pH > 7) cluster_photodegradation Photodegradation cluster_nucleophilic_substitution Nucleophilic Substitution Start This compound in Solution Nucleophile_H2O H₂O / OH⁻ Start->Nucleophile_H2O Light Light (UV/Vis) Start->Light Nucleophile_Other Other Nucleophiles (e.g., R-NH₂, R-SH) Start->Nucleophile_Other Product_Hydrolysis 1-(2-Hydroxy-4-nitrophenyl)ethanone + HCl Nucleophile_H2O->Product_Hydrolysis SNAr or SN2 type Product_Photo Complex mixture of degradation products Light->Product_Photo Photochemical reaction Product_Substituted Substituted Product Nucleophile_Other->Product_Substituted SN2 type

Caption: Potential degradation pathways.

How to prevent over-chlorination in acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for acetophenone synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of acetophenone.

Q1: How can I prevent over-chlorination during acetophenone synthesis?

Over-chlorination, the undesired incorporation of chlorine atoms onto the acetophenone molecule, can be a significant side reaction, leading to product contamination and reduced yield. This is particularly relevant when using chlorinated solvents or reagents.

Potential Causes and Solutions:

  • Cause 1: Reactive Chlorinated Solvents: Solvents like dichloromethane (DCM) can sometimes participate in side reactions, especially under harsh conditions.[1][2]

    • Solution: Opt for non-chlorinated solvents. Toluene has been identified as a good alternative to dichloromethane for chlorination reactions and can be a suitable solvent for Friedel-Crafts acylation as well.[2][3]

  • Cause 2: Excess Chlorinating Agent Impurities: The acylating agent, such as acetyl chloride, may contain impurities that can lead to unwanted chlorination.

    • Solution: Use high-purity or freshly distilled reagents to minimize reactive impurities.

  • Cause 3: High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including chlorination.[4]

    • Solution: Maintain a controlled and moderate reaction temperature. For the Friedel-Crafts acylation of benzene with acetyl chloride, a temperature of around 60°C is often cited.[5][6] It is advisable to add the acylating agent slowly to a cooled mixture of the aromatic compound and catalyst to manage the initial exothermic reaction before heating.[7]

  • Cause 4: Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly reactive and can promote side reactions if not used appropriately.[8][9]

    • Solution: Use the appropriate stoichiometric amount of the catalyst. For Friedel-Crafts acylation, a stoichiometric amount is generally required because the catalyst complexes with the product ketone.[10] Ensure the catalyst is of high purity and handled under anhydrous conditions to prevent unpredictable reactivity.[8][11]

Summary of Key Parameters to Control Over-Chlorination:

ParameterRecommended ConditionRationale
Solvent Non-chlorinated (e.g., Toluene, Carbon Disulfide)Avoids participation of the solvent in chlorination side reactions.[1][2][3]
Reagent Purity High purity, freshly distilledMinimizes impurities that could act as chlorinating agents.
Temperature Controlled, moderate (e.g., ~60°C for Friedel-Crafts)Reduces the rate of unwanted side reactions.[4][5][6]
Catalyst Stoichiometry Appropriate stoichiometric amountPrevents excessive catalyst activity that could promote side reactions.[10]
Atmosphere AnhydrousPrevents side reactions of the Lewis acid catalyst with moisture.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in acetophenone synthesis via Friedel-Crafts acylation?

Besides the desired acetophenone, several side products can form. Polyacylation is generally not a major concern because the acetyl group deactivates the aromatic ring towards further electrophilic substitution.[10][12] However, if the starting material is an activated benzene derivative, polyacylation might occur. In Friedel-Crafts alkylation, polyalkylation is a more common issue.[12] Other potential side products can arise from impurities in the starting materials or reactions with the solvent.

Q2: How can I monitor the progress of the reaction to avoid the formation of byproducts?

Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective technique to follow the consumption of the starting material and the formation of the product. By comparing the reaction mixture to standards of the starting material and purified product, you can qualitatively assess the reaction's progress. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the desired product and any byproducts, including chlorinated species.[13]

Q3: Can the choice of Lewis acid catalyst influence the formation of chlorinated byproducts?

Yes, the choice and purity of the Lewis acid are critical. While anhydrous aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃) can also be employed.[14][15] The reactivity of the Lewis acid can influence the reaction's selectivity. Using a catalyst that is too harsh or in excess could potentially lead to more side reactions. It is important to use a high-quality, anhydrous Lewis acid and to handle it under an inert atmosphere to prevent reactions with moisture that could alter its catalytic activity.[8][11]

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation with Minimized Risk of Chlorination

This protocol is based on the standard Friedel-Crafts acylation of benzene with acetyl chloride.[9][16][17][18]

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride (high purity)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous, as solvent)

  • 5% Hydrochloric Acid (for workup)

  • 5% Sodium Hydroxide solution (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • In the flask, add anhydrous toluene and anhydrous aluminum chloride. Stir the mixture and cool it in an ice bath.

  • Slowly add anhydrous benzene to the cooled mixture with continuous stirring.

  • From the dropping funnel, add high-purity acetyl chloride dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature below 10°C during the addition.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux at approximately 60°C for one hour to complete the reaction.[5][6]

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% hydrochloric acid, water, and 5% sodium hydroxide solution, followed by a final wash with water.[11]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation.

  • Purify the crude acetophenone by vacuum distillation.

Protocol 2: Analysis of Product for Chlorinated Byproducts using GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified acetophenone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume of the sample solution into the GC. The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments.

  • Data Analysis: The mass spectrum of each component is a unique fingerprint that allows for its identification. Compare the obtained mass spectra with a library of known spectra to confirm the identity of acetophenone and to identify any chlorinated byproducts. The presence of characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in the mass spectra of any impurities is a strong indicator of chlorination.

Visualizations

Acetophenone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents glassware Assemble Dry Glassware reagents->glassware mix Mix Benzene and AlCl3 in Toluene, Cool glassware->mix add Slowly Add Acetyl Chloride mix->add reflux Reflux at 60°C add->reflux quench Quench with Ice/HCl reflux->quench wash Wash Organic Layer quench->wash dry Dry and Evaporate Solvent wash->dry distill Vacuum Distillation dry->distill product Acetophenone distill->product gcms GC-MS Analysis distill->gcms check Check for Chlorinated Byproducts gcms->check check->distill check->product No Byproducts Overchlorination_Logic temp High Temperature side_reaction Increased Rate of Side Reactions temp->side_reaction solvent Chlorinated Solvent over_chlorination Over-chlorination solvent->over_chlorination reagent Impure Reagents reagent->over_chlorination catalyst Excess/Reactive Catalyst catalyst->side_reaction side_reaction->over_chlorination acetophenone Desired Product: Acetophenone

References

Technical Support Center: Chromatographic Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of 1-(2-Chloro-4-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the chromatogram of this compound?

A1: Co-elution in the analysis of this compound can stem from several factors:

  • Presence of Isomers: The synthesis of this compound, often through Friedel-Crafts acylation of 1-chloro-3-nitrobenzene, can result in the formation of positional isomers which have very similar physicochemical properties and are therefore difficult to separate.

  • Related Impurities: Residual starting materials, by-products from the synthesis, or degradation products can have similar retention times to the main analyte.

  • Suboptimal Chromatographic Conditions: An unsuitable mobile phase composition, an inappropriate stationary phase, or inadequate column temperature can all lead to poor resolution.

  • Column Overload: Injecting a sample that is too concentrated can cause peak broadening and merging of adjacent peaks.

Q2: My main peak for this compound has a shoulder. What does this indicate?

A2: A shoulder on your main peak is a strong indicator of a co-eluting impurity.[1] This could be a closely related structural isomer or a synthesis-related impurity. Using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help to confirm this. A DAD can assess peak purity by comparing UV-Vis spectra across the peak; different spectra suggest the presence of multiple components.[2][3] An MS detector can identify different mass-to-charge ratios within the single chromatographic peak, confirming the presence of more than one compound.

Q3: How can I confirm the identity of a co-eluting peak?

A3: The most definitive way to identify a co-eluting peak is by using a mass spectrometer (MS) as a detector. The different mass spectra across the peak can help in elucidating the structure of the impurity. If you have access to reference standards of potential impurities (e.g., positional isomers), you can inject them individually to see if their retention times match the shoulder or the co-eluting peak in your sample chromatogram.

Q4: Can changing the column help in resolving the co-eluting peaks?

A4: Absolutely. If optimizing the mobile phase does not provide adequate resolution, changing the column is a logical next step. The choice of stationary phase chemistry is a powerful tool for altering selectivity. For instance, if you are using a standard C18 column, which primarily separates based on hydrophobicity, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column can introduce different separation mechanisms, such as π-π interactions, which can be effective in separating structurally similar isomers.

Troubleshooting Guides

Issue: Poor resolution between this compound and an unknown impurity.

This guide provides a systematic approach to improve the separation of co-eluting peaks.

Step 1: Initial Assessment and Diagnosis

  • Visual Inspection: Examine the peak shape. A shoulder, tailing, or fronting can indicate a co-elution issue.

  • Peak Purity Analysis: If using a DAD or MS detector, perform a peak purity analysis to confirm the presence of more than one component under the main peak.[2][3]

Step 2: Method Optimization

A logical workflow for troubleshooting co-elution is to systematically adjust chromatographic parameters. The following diagram outlines this process:

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_coelution Is Co-elution Confirmed? check_purity->is_coelution optimize_mp Optimize Mobile Phase is_coelution->optimize_mp Yes further_investigation Further Investigation Needed (e.g., 2D-LC, different technique) is_coelution->further_investigation No optimize_sp Change Stationary Phase optimize_mp->optimize_sp optimize_temp Adjust Temperature optimize_sp->optimize_temp resolution_ok Resolution Acceptable? optimize_temp->resolution_ok resolution_ok->optimize_mp No, reiterate end Problem Resolved resolution_ok->end Yes

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Parameter Adjustment Strategy:

ParameterInitial ActionRationale
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in increments of 2-5%.This increases the retention factor (k') of the analytes, providing more time for interaction with the stationary phase and potentially improving separation.[2]
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Different organic modifiers can alter the selectivity (α) of the separation due to different interactions with the analyte and stationary phase.
Mobile Phase pH For ionizable impurities, adjust the pH of the aqueous portion of the mobile phase. Since this compound is a neutral molecule, pH changes will primarily affect the retention of ionizable impurities.Controlling the ionization state of impurities can significantly change their retention behavior.
Column Temperature Increase or decrease the column temperature in 5°C increments.Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency.
Stationary Phase If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or PFP).Different stationary phases offer alternative separation mechanisms that can be more effective for resolving structurally similar compounds.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.

  • Initial Conditions (Baseline):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solvent Strength Adjustment:

    • Prepare mobile phases with decreasing acetonitrile concentrations: 48%, 45%, 42%, and 40%.

    • Equilibrate the column with each new mobile phase for at least 10 column volumes.

    • Inject the sample and evaluate the resolution between the target peak and the co-eluting impurity.

  • Organic Modifier Change:

    • If resolution is still not satisfactory, prepare mobile phases using methanol instead of acetonitrile at similar solvent strengths.

    • Start with a Methanol:Water ratio that gives a similar retention time to the baseline acetonitrile method and adjust as in step 2.

  • Data Evaluation:

    • For each condition, calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

    • Tabulate the retention times and resolution for each condition to identify the optimal mobile phase.

Mobile Phase CompositionRetention Time (Analyte) (min)Retention Time (Impurity) (min)Resolution (Rs)
ACN:H2O (50:50)5.25.2 (co-elution)0
ACN:H2O (45:55)6.87.11.2
ACN:H2O (40:60)8.59.01.6
MeOH:H2O (60:40)6.56.91.4
Protocol 2: Alternative Stationary Phase Screening

This protocol is for when mobile phase optimization on a C18 column is insufficient.

  • Column Selection:

    • Select columns with different selectivities, for example:

      • Phenyl-Hexyl column (for π-π interactions).

      • Pentafluorophenyl (PFP) column (for dipole-dipole, and ion-exchange interactions).

  • Method Adaptation:

    • Install the new column and equilibrate with a starting mobile phase composition similar to the best-performing one from Protocol 1.

    • Perform a scouting gradient run to determine the approximate elution times of the analyte and impurity on the new column.

    • Optimize the mobile phase isocratically or with a shallow gradient around the elution point to maximize resolution.

  • Comparison of Results:

    • Compare the chromatograms from the different columns.

    • Select the column and mobile phase combination that provides the best resolution, peak shape, and analysis time.

Logical Relationship for Column Selection:

Column_Selection start Initial Separation on C18 resolution_check Resolution < 1.5? start->resolution_check phenyl_hexyl Try Phenyl-Hexyl Column (π-π interactions) resolution_check->phenyl_hexyl Yes end Optimal Column Found resolution_check->end No resolution_check_phenyl Resolution < 1.5? phenyl_hexyl->resolution_check_phenyl Run experiment pfp Try PFP Column (dipole-dipole, shape selectivity) resolution_check_pfp Resolution < 1.5? pfp->resolution_check_pfp Run experiment resolution_check_phenyl->pfp Yes resolution_check_phenyl->end No resolution_check_pfp->start Yes, re-evaluate method resolution_check_pfp->end No

Caption: Decision tree for selecting an alternative stationary phase.

References

Technical Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone. The information is structured to directly address common challenges encountered during this synthesis, which typically proceeds via a Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge is the low reactivity of the starting material, 1-chloro-3-nitrobenzene, towards Friedel-Crafts acylation. The presence of two electron-withdrawing groups (chloro and nitro) on the aromatic ring deactivates it, making the electrophilic substitution reaction difficult to initiate and drive to completion.[1][2] This often necessitates harsh reaction conditions, which can lead to side reactions and purification challenges.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required?

A2: A stoichiometric amount of the Lewis acid catalyst is necessary because the ketone product forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction, preventing it from activating further acylating agent molecules.[2] Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone product is required to ensure the reaction proceeds.

Q3: What are the common side products, and how can their formation be minimized?

A3: The most common side products are isomers of this compound. Due to the directing effects of the chloro and nitro groups, acylation can occur at different positions on the aromatic ring. Polyacylation is less common because the first acylation deactivates the ring further.[3] To minimize isomer formation, careful control of the reaction temperature is crucial; lower temperatures generally favor the thermodynamically more stable para-isomer.[3]

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: Key safety precautions include:

  • Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride, is highly moisture-sensitive and reacts exothermically with water, releasing HCl gas. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.[4]

  • Exothermic Reaction: The reaction between the Lewis acid and the acylating agent is highly exothermic. The reagents should be mixed slowly at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent a runaway reaction.[4]

  • Quenching: The quenching of the reaction mixture with water or acid is also highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in a well-ventilated fume hood.[1][3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, is essential when handling corrosive and reactive reagents like acetyl chloride and aluminum chloride.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: Moisture in the reaction setup has deactivated the Lewis acid catalyst.[2]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.
Deactivated Substrate: The aromatic ring is too electron-deficient for the reaction to proceed under the current conditions.[1]Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst.
Insufficient Catalyst: Not enough Lewis acid is present to drive the reaction to completion due to complexation with the product.Use a stoichiometric amount of the Lewis acid catalyst (at least 1.1 to 1.5 equivalents relative to the limiting reagent).
Formation of Multiple Products (Isomers) High Reaction Temperature: Higher temperatures can lead to the formation of kinetic byproducts (less stable isomers).[3]Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of reagents and throughout the reaction.
Incorrect Stoichiometry: An excess of the acylating agent might promote side reactions.Use a slight excess of the acylating agent (e.g., 1.05-1.1 equivalents).
Difficult Work-up and Product Isolation Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation difficult.Add a saturated brine solution to help break the emulsion.
Incomplete Quenching: The aluminum chloride complex has not been fully hydrolyzed.Ensure the reaction mixture is quenched thoroughly with a sufficient amount of ice and/or dilute hydrochloric acid with vigorous stirring.[3]
Product Purity Issues Residual Starting Materials: The reaction did not go to completion.Optimize reaction conditions (temperature, time, catalyst amount) to drive the reaction further. Purify the crude product using column chromatography or recrystallization.
Isomeric Impurities: Isomers were formed during the reaction.Optimize reaction conditions to improve regioselectivity (lower temperature).[3] Employ high-resolution purification techniques like column chromatography.

Experimental Protocol: Friedel-Crafts Acylation for this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes.

  • Substrate Addition: After stirring the mixture for 30 minutes at 0 °C, add a solution of 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Reaction Setup (Anhydrous AlCl3 in DCM) acylium 2. Acylium Ion Formation (Add Acetyl Chloride at 0°C) setup->acylium addition 3. Substrate Addition (Add 1-Chloro-3-nitrobenzene) acylium->addition react 4. Reaction (Stir at Room Temperature) addition->react quench 5. Quenching (Ice and HCl) react->quench extract 6. Extraction (DCM) quench->extract wash 7. Washing (H2O, NaHCO3, Brine) extract->wash dry 8. Drying and Concentration wash->dry purify 9. Purification (Recrystallization/Chromatography) dry->purify

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction cause1 Catalyst Inactivity? start->cause1 Check first cause2 Substrate Deactivation? cause1->cause2 No solution1 Ensure Anhydrous Conditions Use Fresh Reagents cause1->solution1 Yes cause3 Insufficient Catalyst? cause2->cause3 No solution2 Increase Temperature/Time Consider Stronger Catalyst cause2->solution2 Yes solution3 Use Stoichiometric Amount (>1.1 eq) of Catalyst cause3->solution3 Yes

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-(2-Chloro-4-nitrophenyl)ethanone, a substituted aromatic ketone. The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, required sensitivity, and the need for definitive identification of unknown components.

Introduction to the Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.[1] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[1] The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] It is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[3] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and structure of each component.[2]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for similar aromatic and nitroaromatic compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the routine purity analysis and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the identification of unknown impurities and for trace-level analysis due to its high sensitivity and specificity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.

  • Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Temperature Program Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

FeatureHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds.[1]
Sensitivity Typically in the parts-per-million (ppm) range, detector dependent.[6]Excellent sensitivity, often in the parts-per-billion (ppb) range.[6]
Specificity Good, based on retention time. Co-elution can be a challenge.Very high, provides mass spectra for definitive peak identification.[7]
Sample Throughput Generally slower analysis times (10-60 min).[8]Faster analysis times for volatile compounds (a few minutes).[8]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial cost due to the mass spectrometer.[6]
Solvent Consumption Higher consumption of organic solvents.Minimal solvent use.[1]
Impurity Identification Requires reference standards for impurity identification.Can identify unknown impurities through mass spectral library matching.[9]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for a comparative purity analysis and the logical considerations for selecting the appropriate technique.

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Acquisition & Analysis cluster_3 Results Sample This compound Sample Dissolution_HPLC Dissolve in Mobile Phase (ACN:H2O) Sample->Dissolution_HPLC Dissolution_GCMS Dissolve in Volatile Solvent (e.g., DCM) Sample->Dissolution_GCMS HPLC HPLC System (C18 Column, UV Detector) Dissolution_HPLC->HPLC GCMS GC-MS System (DB-5ms Column, MS Detector) Dissolution_GCMS->GCMS Chromatogram_HPLC HPLC Chromatogram (Retention Time, Peak Area) HPLC->Chromatogram_HPLC Chromatogram_GCMS Total Ion Chromatogram (TIC) & Mass Spectra GCMS->Chromatogram_GCMS Purity_Calc_HPLC Purity Calculation (Area % Method) Chromatogram_HPLC->Purity_Calc_HPLC Impurity_ID_GCMS Impurity Identification (Spectral Library Search) Chromatogram_GCMS->Impurity_ID_GCMS Report_HPLC HPLC Purity Report Purity_Calc_HPLC->Report_HPLC Purity_Calc_GCMS Purity Calculation (Area % Method) Impurity_ID_GCMS->Purity_Calc_GCMS Report_GCMS GC-MS Purity & Impurity Profile Report Purity_Calc_GCMS->Report_GCMS

Comparative Experimental Workflow

Analyte Purity Analysis of This compound Volatile Is the Analyte & Impurities Volatile? Analyte->Volatile ID_Needed Is Identification of Unknown Impurities Required? Volatile->ID_Needed Yes HPLC HPLC is Suitable Volatile->HPLC No / Thermally Labile High_Sensitivity Is High Sensitivity (ppb level) Needed? ID_Needed->High_Sensitivity No GCMS GC-MS is Preferred ID_Needed->GCMS Yes High_Sensitivity->GCMS Yes High_Sensitivity->HPLC No

Decision-Making for Technique Selection

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.

HPLC is a robust and reliable method, making it ideal for routine quality control, process monitoring, and batch release testing where the primary goal is to quantify the main component and known impurities. Its lower cost and simplicity of operation are advantageous for high-throughput environments.

GC-MS offers superior sensitivity and specificity, making it the preferred method for in-depth impurity profiling, identification of unknown impurities, and for analyses where trace-level detection is critical. The structural information provided by the mass spectrometer is invaluable for troubleshooting, development, and regulatory submissions.

Ultimately, the choice between HPLC and GC-MS will be dictated by the specific analytical requirements, the nature of potential impurities, and the intended application of the analytical results. In many research and development settings, the two techniques are used in a complementary fashion to provide a comprehensive understanding of sample purity.

References

A Comparative Guide to the Reactivity of 1-(2-Chloro-4-nitrophenyl)ethanone and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-(2-Chloro-4-nitrophenyl)ethanone with its positional isomers in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and developing novel pharmaceutical compounds. While direct comparative kinetic data for all isomers is not extensively available in the literature, this guide leverages fundamental principles of physical organic chemistry to predict reactivity trends and provides a robust experimental framework for their quantitative determination.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.

The reactivity of substituted chloronitrobenzenes, and by extension, chloro-nitro-acetophenones, is profoundly influenced by the positions of the electron-withdrawing groups (EWGs) relative to the leaving group (the chlorine atom). For an SNAr reaction to proceed efficiently, strong EWGs are required to stabilize the negative charge of the Meisenheimer complex. The nitro group (-NO₂) and the acetyl group (-COCH₃) are both potent EWGs. Their ability to stabilize the intermediate via resonance is greatest when they are positioned ortho or para to the site of nucleophilic attack.[3][4] Conversely, when these groups are in a meta position, they can only exert a weaker, inductive electron-withdrawing effect, leading to a significantly less stable intermediate and a much slower reaction rate.[3]

Isomers of Chloro-nitro-acetophenone

There are 18 possible positional isomers of a chloro-nitro-acetophenone. For the purpose of this guide, we will focus on the comparison of this compound with a selection of its isomers that highlight the key principles governing their reactivity in SNAr reactions.

Table 1: Predicted Relative Reactivity of Selected 1-(Chloro-nitrophenyl)ethanone Isomers in SNAr Reactions

Isomer NameStructurePredicted Relative ReactivityRationale for Reactivity
This compound High The nitro group is para to the chlorine atom, and the acetyl group is ortho. Both groups effectively stabilize the Meisenheimer intermediate through resonance.
1-(4-Chloro-2-nitrophenyl)ethanoneHighThe nitro group is ortho to the chlorine atom, providing strong resonance stabilization for the intermediate. The acetyl group is para to the chlorine, also contributing to stabilization.
1-(2-Chloro-5-nitrophenyl)ethanoneModerateThe nitro group is meta to the chlorine, offering only inductive stabilization. However, the acetyl group is ortho, providing some resonance stabilization.
1-(4-Chloro-3-nitrophenyl)ethanoneModerateThe nitro group is meta to the chlorine (inductive stabilization). The acetyl group is also meta to the chlorine, providing minimal stabilization of the negative charge on the carbon bearing the chlorine.
1-(3-Chloro-5-nitrophenyl)ethanoneLowBoth the nitro and acetyl groups are meta to the chlorine atom. This arrangement provides the least stabilization for the Meisenheimer intermediate, resulting in the lowest reactivity.

Experimental Protocols

To quantitatively assess the reactivity of these isomers, a comparative kinetic study is essential. The following protocols outline detailed methodologies for determining the reaction rates.

Protocol 1: General Procedure for Comparative Reactivity Screening via HPLC

Objective: To determine the relative reaction rates of 1-(chloro-nitrophenyl)ethanone isomers with a common nucleophile by monitoring the consumption of the starting material and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound and its isomers

  • Nucleophile (e.g., morpholine, piperidine, or sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or THF)

  • Internal standard (e.g., naphthalene or biphenyl)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each 1-(chloro-nitrophenyl)ethanone isomer (e.g., 0.1 M in the chosen solvent).

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M in the chosen solvent).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M in the chosen solvent).

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the isomer stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the nucleophile stock solution.

    • Immediately withdraw an aliquot (e.g., 100 µL) and quench it in a vial containing a quenching agent (e.g., a dilute acid for amine nucleophiles). This is the t=0 sample.

    • Withdraw and quench aliquots at regular time intervals (e.g., every 15 minutes for 2 hours).

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting material, product, and internal standard.

    • Integrate the peak areas of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the concentration-time curve.

    • Compare the initial rates to establish the relative reactivity of the isomers.

Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the reaction of a 1-(chloro-nitrophenyl)ethanone isomer with a nucleophile under pseudo-first-order conditions.

Materials:

  • 1-(chloro-nitrophenyl)ethanone isomer

  • Nucleophile (in large excess)

  • Appropriate solvent

  • UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

  • Determine Analytical Wavelength:

    • Record the UV-Vis spectra of the starting material and the expected product.

    • Choose a wavelength where the product has a strong absorbance and the starting material has a minimal absorbance.

  • Kinetic Run:

    • Prepare a solution of the nucleophile in the chosen solvent at a concentration at least 10-fold greater than the substrate concentration.

    • Place the nucleophile solution in a cuvette in the thermostated cell holder of the spectrophotometer and allow it to reach the desired temperature.

    • Inject a small volume of a concentrated stock solution of the 1-(chloro-nitrophenyl)ethanone isomer into the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line will be -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

    • Repeat the experiment for each isomer to compare their second-order rate constants.[5]

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide 1-(Chloro-nitrophenyl)ethanone Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Slow, Rate-determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (Isomers, Nucleophile, Internal Standard) start->prep_solutions setup_reaction Set up Thermostated Reaction Vessel prep_solutions->setup_reaction initiate_reaction Initiate Reaction by adding Nucleophile setup_reaction->initiate_reaction sampling Withdraw and Quench Aliquots at Time Intervals initiate_reaction->sampling analysis Analyze Samples by HPLC or UV-Vis sampling->analysis data_proc Process Data (Plot Concentration vs. Time) analysis->data_proc det_rate Determine Rate Constants or Relative Rates data_proc->det_rate compare Compare Reactivity of Isomers det_rate->compare end End compare->end

Caption: Workflow for comparative kinetic analysis of isomer reactivity.

Conclusion

References

A Comparative Guide to the Spectroscopic Properties of Substituted Nitroacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for ortho-, meta-, and para-substituted nitroacetophenones. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and application in various fields, including drug development and organic synthesis. This document presents a compilation of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The position of the nitro group on the acetophenone ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The following tables summarize the key spectroscopic data for 2-nitroacetophenone, 3-nitroacetophenone, and 4-nitroacetophenone to facilitate a clear comparison.

Table 1: UV-Visible Spectroscopy Data
Compoundλmax (nm)Solvent
2-Nitroacetophenone~250Not Specified
3-Nitroacetophenone~260, ~330Not Specified
4-Nitroacetophenone269Not Specified[1]
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
Functional Group2-Nitroacetophenone (cm⁻¹)3-Nitroacetophenone (cm⁻¹)4-Nitroacetophenone (cm⁻¹)
C=O Stretch (Ketone)~17001680-1700[2][3]~1700
NO₂ Asymmetric Stretch~15251520-1560[2][3]~1515
NO₂ Symmetric Stretch~13501350-1380[2]~1345
C-H Aromatic Stretch3000-31003000-3100[2]3000-3100
C-H Aliphatic Stretch2850-30002850-30002850-3000
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
Proton2-Nitroacetophenone3-Nitroacetophenone4-Nitroacetophenone
-CH₃~2.6~2.7~2.7
Aromatic H~7.4 - 8.2~7.7 - 8.8~8.1 - 8.3

Note: The chemical shifts for the aromatic protons are approximate and represent the general range where these protons resonate. The specific shifts and coupling patterns are complex due to the substitution pattern.

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
Carbon2-Nitroacetophenone3-Nitroacetophenone4-Nitroacetophenone
-CH₃~30~27~27
C=O~200~196~197
Aromatic C~124 - 150~123 - 148~124 - 150
C-NO₂~148~148~150
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Nitroacetophenone165148, 120, 104, 92, 76
3-Nitroacetophenone165[4]150, 120, 104, 92, 76[4]
4-Nitroacetophenone165[5]150, 120, 104, 92, 76

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

  • Sample Preparation:

    • A stock solution of the nitroacetophenone isomer is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.

    • A series of dilutions are made from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition:

    • The spectrophotometer is powered on and allowed to warm up for at least 30 minutes to ensure lamp stability.[6]

    • A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

    • One cuvette is filled with the pure solvent to be used as a blank.

    • The baseline is recorded with the blank in the sample and reference beams.

    • The spectrum of each diluted sample is then recorded over a specified wavelength range (e.g., 200-400 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid nitroacetophenone sample is finely ground using an agate mortar and pestle.[7]

    • About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.[7]

    • The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

    • The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

    • The resulting spectrum displays the transmittance or absorbance of infrared radiation as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation:

    • Approximately 5-10 mg of the nitroacetophenone isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a single-pulse experiment is typically performed. The data is acquired and Fourier transformed to obtain the spectrum.

    • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance sensitivity.[8]

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization method.

  • Sample Preparation:

    • A dilute solution of the nitroacetophenone isomer is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.[3]

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated from the solvent.

    • The analyte enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[9]

    • The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of substituted nitroacetophenones.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., Acetophenone) reaction Nitration Reaction (e.g., HNO₃/H₂SO₄) start->reaction workup Work-up & Purification (e.g., Extraction, Crystallization) reaction->workup product Substituted Nitroacetophenone workup->product uv_vis UV-Vis Spectroscopy product->uv_vis Characterization ftir FTIR Spectroscopy product->ftir Characterization nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms Characterization interpretation Structure Confirmation & Purity Assessment uv_vis->interpretation ftir->interpretation nmr->interpretation ms->interpretation signaling_pathway ligand Ligand (EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation inhibitor Potential Inhibitor (Nitroacetophenone Derivative) inhibitor->dimerization

References

Biological activity of 1-(2-Chloro-4-nitrophenyl)ethanone derivatives vs standards

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of compounds derived from 1-(2-Chloro-4-nitrophenyl)ethanone, benchmarked against established standards.

This guide provides a comparative analysis of the biological performance of various derivatives synthesized from this compound. The focus is on their antimicrobial, anticancer, and anti-inflammatory properties, with quantitative data presented for direct comparison with standard therapeutic agents. Detailed experimental protocols and visual workflows are included to support research and development efforts in medicinal chemistry.

Antimicrobial Activity of Semicarbazone Derivatives

A study on semicarbazone derivatives synthesized from 1-(2-chloro-4-nitrophenyl)urea, a direct derivative of this compound, has demonstrated their potential as antimicrobial agents. The synthesized compounds were evaluated for their activity against a panel of bacteria and fungi, showing significant to moderate efficacy.

Data Summary:

The antimicrobial activity of the synthesized semicarbazones (SC01-SC04) was determined using the disc diffusion method, with the zone of inhibition measured in millimeters. Ciprofloxacin was used as the standard for antibacterial activity, and Fluconazole for antifungal activity.

CompoundRR1S. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)A. niger (mm)
SC01 HCHMe₂10864108
SC02 CH₃CH₃97513106
SC03 HOCH₃6414643
SC04 OCH₃OCH₃97513106
Ciprofloxacin --25222824--
Fluconazole ------2220

Data extracted from Meeran MN et al., 2016

Experimental Protocols:

Synthesis of Semicarbazones (SC01-SC04): The synthesis is a multi-step process starting from a substituted aniline.

  • Synthesis of 1-(2-Chloro-4-nitrophenyl) urea (PU01): The corresponding substituted aniline is dissolved in glacial acetic acid and diluted with water. An equimolar quantity of sodium cyanate in warm water is added with constant stirring. The mixture is left to stand for one hour, and the resulting solid precipitate is filtered and recrystallized from boiling water.

  • Synthesis of N-(2-chloro-4-nitrophenyl) hydrazine carboxamide (HC01): 1-(2-chloro-4-nitrophenyl) urea is dissolved in ethanol, and an equimolar amount of hydrazine hydrate is added. The reaction mixture is made alkaline with sodium hydroxide and refluxed for 6 hours. The precipitate obtained upon cooling is filtered, washed, dried, and recrystallized from ethanol.

  • Synthesis of Substituted Semicarbazones (SC01-SC04): An equimolar mixture of N-(2-chloro-4-nitrophenyl) hydrazine carboxamide and the appropriate substituted acetophenone is refluxed in ethanol with a few drops of glacial acetic acid for 1 hour. The resulting precipitate is filtered and recrystallized from ethanol.

Antimicrobial Activity Assay (Disc Diffusion Method): The antimicrobial activity was evaluated by the disc diffusion method. Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds (100 µ g/disc ) and placed on agar plates seeded with the respective bacterial or fungal strains. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition was measured in millimeters.

Mandatory Visualization:

Synthesis_Workflow cluster_0 Step 1: Urea Synthesis cluster_1 Step 2: Semicarbazide Synthesis cluster_2 Step 3: Semicarbazone Synthesis Aniline Substituted Aniline PU01 1-(2-Chloro-4-nitrophenyl) urea (PU01) Aniline->PU01 Glacial Acetic Acid, H₂O NaCNO Sodium Cyanate NaCNO->PU01 PU01_ref PU01 HydrazineHydrate Hydrazine Hydrate HC01 N-(2-chloro-4-nitrophenyl) hydrazine carboxamide (HC01) HydrazineHydrate->HC01 HC01_ref HC01 PU01_ref->HC01 Ethanol, NaOH, Reflux Acetophenones Substituted Acetophenones Semicarbazones Substituted Semicarbazones (SC01-SC04) Acetophenones->Semicarbazones HC01_ref->Semicarbazones Ethanol, Acetic Acid, Reflux Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_comparison Comparison StartMat This compound Derivatives Novel Derivatives (e.g., Chalcones, Pyrazoles) StartMat->Derivatives Chemical Synthesis Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Anticancer Anticancer Assays Derivatives->Anticancer AntiInflammatory Anti-inflammatory Assays Derivatives->AntiInflammatory DataAnalysis Data Analysis & SAR Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Standards Standard Drugs Standards->DataAnalysis

Navigating the Maze of the Unknown: A Comparative Guide to Identifying Impurities in 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of unknown impurities in samples of 1-(2-Chloro-4-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical strategies are essential to detect, identify, and control these impurities. This guide outlines a systematic approach, incorporating forced degradation studies and a suite of powerful analytical techniques to provide a clear pathway for impurity profiling.

The Strategic Approach: Forced Degradation Studies

To proactively identify potential degradation products that may arise during manufacturing, storage, or formulation, forced degradation studies are an indispensable tool.[1][2] These studies involve subjecting the this compound sample to a variety of stress conditions to accelerate its degradation. This allows for the generation of a comprehensive impurity profile and the development of stability-indicating analytical methods.[2][3]

Typical Stress Conditions for this compound:

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursCleavage of the ethanone side chain, hydrolysis of the chloro group.
Base Hydrolysis 0.1 M NaOH60°C for 24 hoursCleavage of the ethanone side chain, hydrolysis of the chloro group.[4]
Oxidative Degradation 3% H₂O₂Room temperature for 24 hoursOxidation of the ethanone side chain, modification of the aromatic ring.
Thermal Degradation Dry Heat105°C for 48 hoursGeneral decomposition.
Photodegradation UV light (254 nm) and visible lightSolid-state and in solutionPhotolytic cleavage or rearrangement.[2][4]

A Multi-faceted Analytical Toolkit for Impurity Identification

A combination of chromatographic and spectroscopic techniques is crucial for the separation, detection, and structural elucidation of unknown impurities. The choice of method depends on the physicochemical properties of the impurities and the desired level of sensitivity and specificity.

Chromatographic Separation: The First Line of Defense

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating impurities from the main compound and other components in the sample matrix.

Comparison of Chromatographic Techniques:

TechniquePrincipleBest Suited ForAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile compounds.Versatile, high resolution, widely applicable.May require derivatization for some compounds.
Gas Chromatography (GC) Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Volatile and semi-volatile compounds.High efficiency, excellent for volatile impurities.Not suitable for non-volatile or thermally unstable compounds.
Spectroscopic Identification: Unmasking the Unknowns

Once separated, the impurities are subjected to various spectroscopic techniques to determine their chemical structure.

Comparison of Spectroscopic Techniques:

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Isomers may not be distinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information about the molecular structure and connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity compared to MS.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule.Presence of specific functional groups.Fast and non-destructive.Provides limited structural information on its own.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation and quantification of impurities in this compound using reversed-phase HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the identification of volatile or semi-volatile impurities.[5]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 3: LC-MS/MS for Structural Elucidation

For definitive identification, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is highly effective.

  • LC Conditions: Same as the HPLC-UV method.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Analysis Mode: Full scan and product ion scan (for fragmentation analysis).

  • Sample Preparation: Same as the HPLC-UV method.

Data Presentation: A Comparative Summary

The following tables present hypothetical data to illustrate the type of results that can be obtained from these analytical methods. The retention times (RT) and mass-to-charge ratios (m/z) are for illustrative purposes only.

Table 1: HPLC-UV Analysis of a Stressed Sample of this compound

PeakRetention Time (min)Area (%)Potential Identity
Impurity 15.80.15Isomeric impurity
This compound 10.2 99.5 Main Component
Impurity 212.50.20Degradation product (e.g., hydrolyzed)
Impurity 315.10.15Process-related impurity

Table 2: GC-MS Analysis for Volatile Impurities

PeakRetention Time (min)Key m/z fragmentsPotential Identity
Impurity A8.378, 51Benzene (solvent residue)
Impurity B11.9155, 111, 752-Chloro-4-nitroaniline (starting material)

Table 3: LC-MS/MS Data for a Major Degradation Product (Impurity 2)

Precursor Ion (m/z)Product Ions (m/z)Proposed Structure
185.02168.02, 139.00, 122.00, 92.011-(2-Hydroxy-4-nitrophenyl)ethanone

Visualizing the Workflow and Relationships

To better understand the process of impurity identification, the following diagrams illustrate the experimental workflow and the interplay between different analytical techniques.

Experimental_Workflow cluster_0 Sample Preparation & Stressing cluster_3 Data Analysis & Structure Elucidation Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation HPLC HPLC Forced_Degradation->HPLC GC GC Forced_Degradation->GC UV UV Detector HPLC->UV MS Mass Spectrometry (MS) HPLC->MS GC->MS Data_Analysis Data Analysis UV->Data_Analysis MS->Data_Analysis NMR NMR Spectroscopy Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for impurity identification.

Analytical_Technique_Relationship cluster_separation Separation cluster_detection_identification Detection & Identification cluster_structure_elucidation Structure Elucidation HPLC HPLC UV UV HPLC->UV MS MS HPLC->MS GC GC GC->MS MSMS MS/MS MS->MSMS NMR NMR MSMS->NMR Confirmation

Caption: Relationship between analytical techniques.

Conclusion

The identification of unknown impurities in this compound requires a systematic and multi-pronged analytical approach. By combining forced degradation studies with a suite of powerful chromatographic and spectroscopic techniques, researchers can effectively profile, identify, and characterize impurities. This comprehensive understanding is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product, ultimately contributing to the development of safer medicines. The methodologies and comparative data presented in this guide provide a robust framework for any laboratory tasked with this critical analytical challenge.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for 1-(2-Chloro-4-nitrophenyl)ethanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for validating the quantification of 1-(2-Chloro-4-nitrophenyl)ethanone, a key chemical entity in various synthetic pathways.

This document delves into a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and contrasts it with alternative methods. Detailed experimental protocols for validation, guided by the International Council for Harmonisation (ICH) guidelines, are presented to ensure methods are fit for their intended purpose.

Method Comparison: HPLC vs. Alternatives

The selection of an analytical method is a critical decision driven by factors such as specificity, sensitivity, accuracy, and the nature of the sample matrix. For the quantification of this compound, a substituted aromatic ketone, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable technique. The following table compares the anticipated performance of a validated RP-HPLC method with other potential analytical approaches.

Analytical MethodPrincipleAnticipated Linearity (r²)Expected Accuracy (% Recovery)Expected Precision (% RSD)SpecificityThroughput
RP-HPLC with UV Detection Differential partitioning between a non-polar stationary phase and a polar mobile phase.> 0.999[1]98-102%[2][3]< 2%[1][3]HighModerate to High
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.> 0.99595-105%< 5%Moderate to HighModerate
Colorimetric Assay (e.g., with 2,4-DNPH) Chemical reaction producing a colored product, the absorbance of which is proportional to the analyte concentration.> 0.9990-110%< 10%LowHigh

Experimental Protocols for Method Validation

A robust analytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[4] The following are detailed protocols for key validation experiments based on a putative RP-HPLC method for this compound.

Instrumentation and Chromatographic Conditions (Putative RP-HPLC Method)
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule).

  • Run Time: 10 minutes.

Preparation of Solutions
  • Diluent: Mobile phase (Acetonitrile:Water, 60:40, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[5]

Validation Parameters and Acceptance Criteria

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines.[2][3]

a. Specificity

  • Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound.

    • If available, analyze samples spiked with known impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions to demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.

b. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Protocol:

    • Inject the prepared calibration standards (at least five concentrations) in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[3]

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[1]

c. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[2][3]

d. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each study.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[1][3]

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[3]

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Determine the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank responses.

      • LOD = 3.3 * (Standard Deviation of the Response) / Slope

      • LOQ = 10 * (Standard Deviation of the Response) / Slope

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

f. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Detection wavelength (e.g., ± 2 nm).

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Visualizing the Workflow

To further clarify the logical flow of the validation process, the following diagrams illustrate the overall workflow and the relationship between key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Literature_Search Literature Search & Preliminary Studies Method_Optimization Method Optimization (Column, Mobile Phase, etc.) Literature_Search->Method_Optimization System_Suitability System Suitability Test Development Method_Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Validation Protocol Execution Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP Final_Method Validated Analytical Method SOP->Final_Method

Caption: Workflow for Analytical Method Validation.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Detection Limits cluster_reliability Reliability Analyte This compound Specificity Specificity (Analyte vs. Impurities/Matrix) Analyte->Specificity Linearity Linearity (Proportionality) Analyte->Linearity Robustness Robustness (Insensitive to Variations) Analyte->Robustness Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Precision Precision (Agreement of Results) Linearity->Precision Range Range (Interval of Quantification) Linearity->Range LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of Validation Parameters.

References

A Cross-Validated Approach to the Characterization of 1-(2-Chloro-4-nitrophenyl)ethanone: HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. For novel compounds and intermediates such as 1-(2-Chloro-4-nitrophenyl)ethanone, a multifaceted analytical approach is crucial to confirm its identity, purity, and structural integrity. This guide provides a comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this substituted acetophenone.

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and reproducibility. For this compound, HPLC is ideally suited for assessing purity and quantifying the compound in the presence of impurities or in reaction mixtures.

Nuclear Magnetic Resonance spectroscopy, on the other hand, provides unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide detailed information about the chemical environment of each nucleus, thus confirming the compound's identity and structure.

This guide will delve into the experimental protocols for both techniques, present comparative quantitative data, and illustrate the analytical workflows, offering researchers a comprehensive understanding of how these two methods can be used in a complementary fashion for the robust characterization of this compound.

Comparative Quantitative Data

The following tables summarize the expected quantitative data from HPLC and NMR analyses of this compound. These values are based on analyses of structurally similar compounds and predictive models.

Table 1: HPLC Analysis Data

ParameterExpected Value
Retention Time (t R)5-7 minutes
Purity (by peak area)>98%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL

Table 2: ¹H NMR Spectral Data (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃~2.6Singlet3H
H-6~7.8Doublet1H
H-5~8.2Doublet of doublets1H
H-3~8.5Doublet1H

Table 3: ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
-COCH₃~28
C-3~122
C-5~129
C-6~131
C-2~135
C-1~140
C-4~150
C=O~195

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • This compound Reference Standard: Purity >98%.

  • Diluent: Acetonitrile:Water (60:40, v/v).

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Sample Solution:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to mix until the sample is fully dissolved.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum. Typically, 16-32 scans are sufficient.

  • Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflows for the characterization of this compound using HPLC and NMR, and the cross-validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter Solution prep_dissolve->prep_filter analysis_inject Inject into HPLC prep_filter->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect UV Detection analysis_separate->analysis_detect data_integrate Integrate Peaks analysis_detect->data_integrate data_quantify Quantify Purity data_integrate->data_quantify data_report Generate Report data_quantify->data_report

Caption: Workflow for HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in Deuterated Solvent prep_start->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer analysis_insert Insert into Spectrometer prep_transfer->analysis_insert analysis_lock Lock and Shim analysis_insert->analysis_lock analysis_acquire Acquire Spectra (1H, 13C) analysis_lock->analysis_acquire data_process Process FID analysis_acquire->data_process data_assign Assign Signals data_process->data_assign data_elucidate Elucidate Structure data_assign->data_elucidate

Caption: Workflow for NMR analysis.

Cross_Validation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation hplc_purity Purity Assessment validation_compare Compare Results hplc_purity->validation_compare nmr_structure Structural Confirmation nmr_structure->validation_compare validation_confirm Confirm Identity & Purity validation_compare->validation_confirm

Caption: Cross-validation workflow.

Conclusion

The cross-validation of HPLC and NMR data provides a robust and comprehensive characterization of this compound. HPLC serves as an excellent tool for determining the purity of the compound with high sensitivity and accuracy, while NMR spectroscopy is indispensable for the unambiguous confirmation of its chemical structure. By employing both techniques in a complementary manner, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, a critical step in the path towards new therapeutic discoveries. The detailed protocols and expected data presented in this guide offer a solid foundation for the successful analytical characterization of this compound and other related compounds.

A Comparative Analysis of Catalysts for the Synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative study reveals significant differences in the catalytic efficiency for the synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries. This report provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection, supported by experimental data and detailed protocols.

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene with an acetylating agent. The choice of catalyst is a critical factor influencing the reaction's yield, selectivity, and overall efficiency, particularly given the deactivated nature of the aromatic substrate due to the presence of electron-withdrawing chloro and nitro groups. This guide objectively compares the performance of common Lewis acid catalysts and highlights the potential of solid acid catalysts for this challenging transformation.

Performance Comparison of Catalytic Systems

The effectiveness of a catalyst in the Friedel-Crafts acylation is evaluated based on several key metrics, including product yield, reaction time, and catalyst loading. Traditional Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly employed, with AlCl₃ generally exhibiting higher reactivity. However, the use of stoichiometric amounts and the generation of corrosive waste streams have prompted the exploration of more sustainable alternatives like solid acid catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)SolventTemperature (°C)
Aluminum Chloride (AlCl₃) Stoichiometric (110-200)2 - 6High (typically >80)Dichloromethane, 1,2-Dichloroethane0 to reflux
Ferric Chloride (FeCl₃) Stoichiometric (100-150)4 - 12Moderate to HighDichloromethane, Nitrobenzene25 to 80
Zeolite (e.g., H-BEA) Catalytic (e.g., 10-20 wt%)8 - 24ModerateNitrobenzene, 1,2-Dichlorobenzene100 - 150

Note: The data presented are compiled from various sources and represent typical ranges. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Dissolve 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃) Catalyst

The procedure is similar to that of AlCl₃, with the following modifications:

  • Use anhydrous FeCl₃ (1.1 to 1.5 equivalents) as the catalyst.

  • The reaction may require a longer reaction time or a slightly higher temperature to achieve comparable conversion to AlCl₃.

Protocol 3: Synthesis using Zeolite Catalyst

Materials:

  • 1-Chloro-3-nitrobenzene

  • Acetic anhydride

  • Activated Zeolite (e.g., H-BEA)

  • Anhydrous 1,2-Dichlorobenzene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours and then cooling it under an inert atmosphere.

  • In a round-bottom flask, add the activated zeolite, 1-chloro-3-nitrobenzene, and anhydrous 1,2-dichlorobenzene.

  • Heat the mixture to the desired reaction temperature (e.g., 130 °C).

  • Add acetic anhydride dropwise to the stirred mixture.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture and filter to recover the catalyst.

  • Wash the filtrate with sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or recrystallization.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided.

Friedel_Crafts_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-Chloro-3-nitrobenzene Acetyl Chloride/Anhydride Mixing Mix Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Heating Heating/Reflux Mixing->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Purification->Product Catalytic_Cycle Acyl_Halide R-CO-Cl Acylium_Ion [R-C≡O]⁺ (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Arenium Ion Intermediate Aromatic_Ring 1-Chloro-3-nitrobenzene Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Product This compound Product_Complex->Product Work-up Regenerated_Catalyst Regenerated Lewis Acid Product_Complex->Regenerated_Catalyst Work-up

Assessing Lot-to-Lot Variability of Commercial 1-(2-Chloro-4-nitrophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are of paramount importance in drug development and manufacturing. Any variability in a key starting material such as 1-(2-Chloro-4-nitrophenyl)ethanone can have a significant impact on the impurity profile, yield, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the lot-to-lot variability of commercially available this compound, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions about supplier and lot selection.

Introduction to this compound and its Importance

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its molecular structure, containing a reactive ketone and a substituted phenyl ring, makes it a versatile building block. However, the manufacturing process can introduce variability between different production batches, or "lots." This variability can manifest as differences in purity, the presence of residual solvents, and the profile of process-related impurities.[1][2] Such inconsistencies can compromise the reproducibility of synthetic processes and the safety of the final drug product. Therefore, a thorough analytical assessment of different commercial lots is a critical step in process development and quality control.

Comparative Analysis of Key Quality Attributes

A comprehensive assessment of lot-to-lot variability should include a panel of analytical tests to evaluate purity, identify and quantify impurities, and measure residual solvent content. The following table presents a hypothetical comparison of three different commercial lots of this compound, illustrating the type of data that should be generated and compared.

Table 1: Comparative Analysis of Three Commercial Lots of this compound

ParameterLot ALot BLot CAcceptance CriteriaMethod
Appearance Pale yellow crystalline powderOff-white crystalline powderPale yellow crystalline powderWhite to pale yellow crystalline powderVisual Inspection
Purity (by HPLC, % Area) 99.5%98.9%99.8%≥ 99.0%HPLC-UV
Total Impurities (by HPLC, % Area) 0.45%1.05%0.18%≤ 1.0%HPLC-UV
Individual Unknown Impurity (by HPLC, % Area) 0.08%0.15%0.05%≤ 0.1%HPLC-UV
Residual Solvents (Toluene, ppm) 15045050≤ 890 ppm (ICH Q3C)GC-MS
Residual Solvents (Methanol, ppm) < 50200< 50≤ 3000 ppm (ICH Q3C)GC-MS
Water Content (by Karl Fischer, % w/w) 0.1%0.3%0.05%≤ 0.5%Karl Fischer Titration
Melting Point (°C) 94-9693-9695-9793-98Melting Point Apparatus

Interpretation of Results:

  • Lot C demonstrates the highest purity and the lowest levels of impurities and residual solvents, making it the most desirable choice for use in a regulated manufacturing process.

  • Lot A is also of high quality, with all parameters falling well within the acceptance criteria.

  • Lot B shows a lower purity and higher levels of total impurities and residual solvents. While it may still meet the minimum acceptance criteria, the higher impurity levels could potentially impact the downstream process and the purity of the final API.

Potential Impurities in this compound

The most common route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-nitrobenzene with acetyl chloride or acetic anhydride. This process can lead to the formation of several process-related impurities.

Table 2: Potential Process-Related Impurities

Impurity NameStructurePotential Origin
1-Chloro-3-nitrobenzeneUnreacted starting material
1-(4-Chloro-2-nitrophenyl)ethanoneIsomeric byproduct due to incomplete regioselectivity of the acylation reaction
Diacylated byproductsMultiple possible structuresOver-reaction of the starting material
Residual Lewis Acid Catalyst (e.g., AlCl₃)AlCl₃Incomplete quenching and workup of the reaction

Experimental Protocols

Detailed and well-documented experimental protocols are essential for obtaining reliable and reproducible data.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound (the active principle) and for the detection and quantification of related substance impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Run Time: 15 minutes

  • Reagent and Standard Preparation:

    • Acetonitrile: HPLC grade

    • Water: HPLC grade or ultrapure water

    • Reference Standard: A well-characterized lot of this compound with a purity of >99.5%.

    • Diluent: Acetonitrile:Water (70:30, v/v)

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample from each lot.

    • Transfer each sample to a separate 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Analysis:

    • Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability.

    • Inject each sample solution in duplicate.

    • Calculate the percentage purity and the percentage of each impurity by area normalization.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify residual solvents that may be present from the manufacturing process, in accordance with USP <467> guidelines.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Injector Temperature: 200 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-350 amu

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that is free of the residual solvents being analyzed.[6]

    • Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL

  • Analysis:

    • Analyze a blank (empty sealed vial) and a standard solution containing known amounts of the expected residual solvents.

    • Analyze each sample preparation.

    • Identify and quantify the residual solvents based on their retention times and mass spectra compared to the standards.

Visualizing the Assessment Workflow

A clear understanding of the experimental workflow is crucial for the successful implementation of this comparative guide.

experimental_workflow cluster_lots Commercial Lots cluster_analysis Analytical Testing cluster_data Data Evaluation Lot_A Lot A HPLC Purity & Impurities (HPLC-UV) Lot_A->HPLC GCMS Residual Solvents (GC-MS) Lot_A->GCMS KF Water Content (Karl Fischer) Lot_A->KF MP Melting Point Lot_A->MP Visual Appearance Lot_A->Visual Lot_B Lot B Lot_B->HPLC Lot_B->GCMS Lot_B->KF Lot_B->MP Lot_B->Visual Lot_C Lot C Lot_C->HPLC Lot_C->GCMS Lot_C->KF Lot_C->MP Lot_C->Visual Compare Compare Data to Specifications HPLC->Compare GCMS->Compare KF->Compare MP->Compare Visual->Compare Select Select Best Lot Compare->Select Final_Approval Final_Approval Select->Final_Approval Final Approval for Use

Caption: Workflow for the analytical assessment of lot-to-lot variability.

Conclusion

The assessment of lot-to-lot variability is a critical activity in ensuring the quality and consistency of raw materials used in pharmaceutical manufacturing. By implementing a robust analytical testing program, as outlined in this guide, researchers and drug development professionals can make data-driven decisions regarding the selection of commercial lots of this compound. This proactive approach to quality control helps to mitigate risks, ensure the reproducibility of manufacturing processes, and ultimately contributes to the safety and efficacy of the final drug product.

References

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies and reference standards for the quantitative analysis of 1-(2-Chloro-4-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique and a high-quality reference standard is critical for ensuring the reliability and reproducibility of experimental results, which ultimately impacts drug safety and efficacy.

Comparison of Analytical Methodologies

The two most common and powerful techniques for the analysis of semi-volatile organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the desired level of structural confirmation.

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of Halogenated Nitrophenyl Ethanones

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis DetectorMass Spectrometer (MS)
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum, providing structural confirmation.
Sensitivity (LOD) Typically in the low ng/mL range.Can reach pg/mL levels, offering higher sensitivity.
Sample Derivatization Not generally required.May be necessary for less volatile or thermally labile analogs, but likely not for the target compound.
Analysis Time Typically 10-20 minutes per sample.Can be faster, often under 15 minutes per sample.
Instrumentation Cost ModerateHigh
Primary Application Routine quality control, purity assessment, and quantitative analysis in less complex matrices.Identification of unknown impurities, trace-level analysis, and confirmatory analysis.

Reference Standards: The Cornerstone of Accurate Analysis

The quality of the reference standard is a critical factor that directly influences the accuracy of analytical measurements. A reference standard is a highly purified compound used as a measurement base. There are primarily two tiers of reference standards to consider:

  • Certified Reference Materials (CRMs): These are the "gold standard" for analytical testing. CRMs are produced by accredited organizations and come with a certificate of analysis that provides information on the compound's identity, purity, and the uncertainty of the certified value. The use of CRMs ensures metrological traceability to a national or international standard. While specific CRMs for this compound are not widely listed, custom synthesis by accredited laboratories is a viable option for obtaining a CRM.

  • Non-Certified Reference Standards: These are well-characterized materials of high purity, often used for routine analysis where the stringent requirements of a CRM are not necessary. Several chemical suppliers offer this compound with stated purities (e.g., >98%). While suitable for many applications, it is crucial to verify the purity and identity of these standards in-house before use.

Table 2: Comparison of Reference Standard Grades

FeatureCertified Reference Material (CRM)Non-Certified Reference Standard
Purity Accurately determined and certified with an uncertainty value.High purity, but the stated value is not always certified by an accredited body.
Traceability Metrologically traceable to SI units.Traceability is not guaranteed.
Documentation Comprehensive Certificate of Analysis.Basic Certificate of Analysis or product specification sheet.
Cost Significantly higher.More economical.
Recommended Use Method validation, calibration of instruments, and when the highest level of accuracy is required.Routine quality control, research and development where a high degree of accuracy is not the primary goal.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound, likely around 260 nm.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Calibration Standards dissolve_standard->dilute_standard inject Inject into HPLC System dilute_standard->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Volatile Solvent (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Calibration Standards dissolve_standard->dilute_standard inject Inject into GC System dilute_standard->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Volatile Solvent weigh_sample->dissolve_sample dissolve_sample->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify & Confirm Identity calibrate->quantify

Cytotoxicity of 1-(2-Chloro-4-nitrophenyl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of a series of 1-(2-chloro-4-nitrophenyl)ethanone analogs. Direct cytotoxicity data for simple analogs of this compound is limited in publicly available literature. However, a notable class of derivatives, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, also known as Ciminalum-thiazolidinone hybrids, have been synthesized and evaluated for their anticancer activity, showing significant cytotoxic effects. This document focuses on these specific analogs, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant pathways.

Data Presentation: Cytotoxicity of Ciminalum-Thiazolidinone Hybrids

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines. The following table summarizes the mean GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for the most active compounds. Lower values indicate higher cytotoxic activity.

Compound IDMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)
2f 2.8032.380.8
2h 1.5713.365.0

Of the tested compounds, 2h demonstrated the most potent anticancer activity.[1] Notably, compound 2h was particularly effective against leukemia cell lines MOLT-4 and SR, colon cancer cell line SW-620, CNS cancer cell line SF-539, and melanoma cell line SK-MEL-5, with GI50 concentrations in the range of < 0.01–0.02 μM.[1]

Experimental Protocols

Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs

The synthesis of the title compounds was achieved through a Knoevenagel condensation reaction.[2]

Materials:

  • Appropriate 4-thiazolidinone derivative (10 mmol)

  • (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) (10 mmol)

  • Sodium acetate (10 mmol)

  • Glacial acetic acid (20 mL)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of the appropriate 4-thiazolidinone (10 mmol), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (10 mmol), and sodium acetate (10 mmol) in glacial acetic acid (20 mL) was refluxed for 3 hours.

  • The reaction mixture was then cooled to room temperature.

  • The resulting solid product was collected by filtration.

  • The crude product was purified by recrystallization from a DMF-ethanol (1:2) mixture to yield the final 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analog.[2]

Anticancer Cytotoxicity Assay (NCI-60 Cell Line Screen)

The cytotoxic activity of the synthesized analogs was evaluated using the NCI-60 human tumor cell line screening panel, which represents nine different cancer types.

Cell Culture and Plating:

  • The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.

  • The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compounds.

Compound Treatment:

  • Experimental compounds are solubilized in dimethyl sulfoxide (DMSO).

  • Serial dilutions are prepared to yield five different concentrations for testing.

  • The cell plates are treated with the compounds and incubated for 48 hours.

Data Analysis:

  • After the incubation period, the assay is terminated by the addition of trichloroacetic acid (TCA).

  • Cellular protein is stained with Sulforhodamine B (SRB).

  • The absorbance is measured at 515 nm to determine cell viability.

  • The GI50, TGI, and LC50 values are calculated from the dose-response curves for each compound and cell line.

Visualizations

Synthesis_Workflow Synthesis of Ciminalum-Thiazolidinone Hybrids cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification Thiazolidinone 4-Thiazolidinone Derivative Reflux Reflux for 3 hours Thiazolidinone->Reflux Ciminalum (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal Ciminalum->Reflux Catalyst Sodium Acetate Catalyst->Reflux Solvent Acetic Acid Solvent->Reflux Cooling Cooling Reflux->Cooling Knoevenagel Condensation Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (DMF/Ethanol) Filtration->Recrystallization Product 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl) -2-propenylidene]-4-thiazolidinone Recrystallization->Product

Caption: Workflow for the synthesis of Ciminalum-thiazolidinone hybrids.

Apoptosis_Signaling_Pathways Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigands Death Ligands (e.g., TNF, FasL) DeathReceptors Death Receptors DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage CellularStress Cellular Stress (e.g., DNA Damage) Bcl2Family Bcl-2 Family Proteins (Bax/Bak activation) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chloro-4-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-(2-Chloro-4-nitrophenyl)ethanone (CAS No. 67818-41-1), a clear and compliant disposal procedure is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Primary Disposal Method: Incineration

The recommended and most common method for the disposal of this compound is incineration.[1] This process should be carried out by a licensed and regulated chemical waste disposal company. The material is typically dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Key Disposal Data Summary

ParameterGuidelineSource
Recommended Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]
Waste Classification Hazardous Waste. Must be disposed of according to federal, state, and local regulations.[1][3]
Professional Service Entrust disposal to a licensed waste disposal company.
Containerization Use suitable, closed containers for disposal. Ensure containers are properly labeled.[1]

Step-by-Step Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance.

  • Segregation: As a halogenated organic compound, waste this compound should be collected separately from non-halogenated chemical waste.

  • Containerization:

    • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Professional Disposal A 1. Segregate Waste (Halogenated Organic) B 2. Containerize (Labeled, Leak-Proof Container) A->B C 3. Store Safely (Designated Accumulation Area) B->C D 4. Arrange for Pickup (Licensed Waste Disposal Company) C->D Handover E 5. Transport (Compliant Vehicle) D->E F 6. Incineration (Regulated Facility with Afterburner and Scrubber) E->F

Caption: Disposal workflow from laboratory segregation to final incineration.

Alternative Disposal Considerations

While incineration is the primary method, some literature suggests that Fenton's reagent can be used to break down halogenated and aromatic compounds. However, this method is resource-intensive and the reaction is exothermic, requiring careful control to prevent splashing or volatilization of the waste.[4] Therefore, this should only be considered by personnel with extensive experience in chemical degradation and with appropriate safety measures in place. For the vast majority of laboratory settings, professional incineration remains the safest and most compliant option.

Spill and Leak Procedures

In the event of a spill, wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material and place it into a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 1-(2-Chloro-4-nitrophenyl)ethanone.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required level of PPE is dictated by the specific laboratory operation being performed.

Summary of Required Personal Protective Equipment

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a certified chemical fume hood) Chemical splash gogglesDouble-gloving with nitrile gloves (for splash protection only). For direct or prolonged contact, consider Butyl Rubber or Viton gloves.Flame-resistant lab coatN95 respirator or higher is recommended, especially when handling the powder.
Conducting Reactions and Purifications (in a certified chemical fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile gloves (for splash protection only). For direct or prolonged contact, consider Butyl Rubber or Viton gloves.Flame-resistant lab coatWork must be conducted in a certified chemical fume hood.
Handling Solid Compound Outside of a Fume Hood Not Recommended---

Note: As of the latest data, specific breakthrough times for this compound with common laboratory gloves are not available. However, due to its chemical structure as a halogenated aromatic ketone, prolonged contact with nitrile or latex gloves is not advised. These materials offer splash protection only and should be replaced immediately upon contamination. For extended handling, gloves made of more resistant materials such as Butyl Rubber or Viton should be considered.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol is designed to minimize exposure risk during routine laboratory procedures.

1. Preparation and Area Setup:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Cover the work surface within the fume hood with absorbent, disposable bench paper.
  • Assemble all necessary equipment (glassware, spatulas, stir bars, etc.) and place them within the fume hood before introducing the chemical.
  • An emergency eyewash and safety shower must be readily accessible.
  • Prepare a designated, labeled waste container for "Halogenated Organic Waste."

2. Weighing the Compound:

  • Don all required PPE as specified in the table above.
  • Perform all weighing operations within the chemical fume hood.
  • Use a disposable weigh boat or paper to avoid contaminating the balance.
  • Handle the solid with care to prevent the generation of dust.
  • Close the primary container tightly immediately after dispensing.

3. Solution Preparation:

  • In a controlled manner, add the solvent to the vessel containing the weighed this compound.
  • Keep the vessel covered as much as possible during solvent addition and dissolution.
  • If heating is required, use a controlled heating mantle and ensure the setup is secure.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent, followed by soap and water.
  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated "Halogenated Organic Waste" container.
  • Remove PPE in the correct order to prevent cross-contamination.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task task What is the task? start->task weighing Weighing or Solution Prep task->weighing Weighing reaction Reaction/Purification task->reaction Reaction ppe_weighing Goggles, Double Nitrile Gloves (splash), Lab Coat, N95 Respirator weighing->ppe_weighing ppe_reaction Goggles, Face Shield, Double Nitrile Gloves (splash), Lab Coat reaction->ppe_reaction fume_hood_check Is a Fume Hood in Use? ppe_weighing->fume_hood_check ppe_reaction->fume_hood_check proceed Proceed with Caution fume_hood_check->proceed Yes stop STOP! Do Not Proceed Outside a Fume Hood fume_hood_check->stop No

PPE Selection Workflow

Operational and Disposal Plans

Spill Management: In the event of a spill, evacuate the immediate area and alert laboratory personnel. If the spill is contained within the fume hood, use a chemical spill kit to absorb the material. Place the absorbed material and any contaminated items into the designated "Halogenated Organic Waste" container. For larger spills outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan: All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed container marked "Hazardous Waste: Halogenated Organic Compounds."

  • Container Management: Ensure the waste container is kept closed at all times, except when adding waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental management company. High-temperature incineration is the preferred method of destruction for this type of compound.

The following diagram outlines the disposal workflow.

Disposal_Workflow Disposal Workflow for this compound start Waste Generated collect Collect in Designated 'Halogenated Organic Waste' Container start->collect label_container Label Container Clearly and Accurately collect->label_container seal_container Securely Seal Container label_container->seal_container store Store in a Designated Hazardous Waste Accumulation Area seal_container->store disposal_request Submit Pickup Request to Licensed Disposal Company store->disposal_request end Waste Disposed disposal_request->end

Waste Disposal Workflow

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